molecular formula C17H17F4N3O2 B610502 RL648_81

RL648_81

Numéro de catalogue: B610502
Poids moléculaire: 371.33 g/mol
Clé InChI: MVSMZQRRMPUGHI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

RL648 81, also referred to as RL-81, is a novel benzylamine derivative that functions as a potent and selective agonist for the neuronal Kv7.2/Kv7.3 (KCNQ2/3) potassium channels . This compound was rationally designed from the parent molecule retigabine, a former antiepileptic drug, with structural modifications including a trifluoromethyl group on the benzylamine moiety and a fluorine atom on the aniline ring to enhance both potency and subtype selectivity . Its primary mechanism of action involves shifting the voltage-dependence of KCNQ2/3 channel opening towards more hyperpolarized potentials, thereby increasing the potassium current that dampens neuronal excitability and acts as a brake on uncontrolled firing . Research indicates that RL648 81 is significantly more potent than retigabine, demonstrating an over 15-fold increase in potency, and also exhibits greater selectivity for KCNQ2/3 heterotetramers over related channels such as KCNQ4 and KCNQ5 . This improved selectivity profile is of considerable research value, as it may help elucidate the specific roles of KCNQ2/3 channels without the confounding effects of modulating other Kv7 isoforms, which are associated with off-target side effects . Consequently, RL648_81 serves as a superior pharmacological tool for in vitro and in vivo investigations into disorders of neuronal hyperexcitability, including epilepsy, neuropathic pain, and the development of tinnitus . Its high potency and selectivity make it a promising candidate for advancing the understanding of KCNQ channel biology and for developing future therapeutics for neurological conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

ethyl N-[2-amino-3-fluoro-4-[[4-(trifluoromethyl)phenyl]methylamino]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F4N3O2/c1-2-26-16(25)24-13-8-7-12(14(18)15(13)22)23-9-10-3-5-11(6-4-10)17(19,20)21/h3-8,23H,2,9,22H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSMZQRRMPUGHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C(=C(C=C1)NCC2=CC=C(C=C2)C(F)(F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Binding Site of RL648_81 on the KCNQ2/3 Channel: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RL648_81, chemically known as Ethyl (2-amino-3-fluoro-4-((4-(trifluoromethyl)benzyl)amino)phenyl)carbamate, is a novel and potent activator of the KCNQ2/3 (Kv7.2/7.3) voltage-gated potassium channel.[1] As a key regulator of neuronal excitability, the KCNQ2/3 channel is a significant therapeutic target for neurological disorders characterized by hyperexcitability, such as epilepsy. This compound has demonstrated significantly greater potency and selectivity for KCNQ2/3 channels compared to its predecessor, retigabine.[1] This guide provides a comprehensive technical overview of the binding site of this compound on the KCNQ2/3 channel, detailing the molecular interactions, quantitative data, and the experimental methodologies used to elucidate this information.

Binding Site and Molecular Interactions

This compound, as a structural analog of retigabine, is understood to bind within the same hydrophobic pocket located in the pore domain of the KCNQ2/3 channel. This binding site is formed at the interface of the S5 and S6 transmembrane segments. The interaction is critically dependent on a conserved tryptophan residue, W236 in the KCNQ2 subunit (W265 in KCNQ3), which acts as a hydrogen bond donor.

The enhanced potency of this compound is attributed to its specific chemical modifications. The introduction of a trifluoromethyl (CF3) group at the 4-position of the benzylamine moiety and a fluorine atom at the 3-position of the aniline ring leads to more favorable interactions within the binding pocket. Molecular simulations have revealed that the binding of this compound is stabilized by a combination of forces, including van der Waals interactions, hydrophobic interactions, hydrogen bonds, and halogen bonds. The amide group in the carbamate and the amino group in the 2-aminophenyl moiety of this compound are identified as key sites for interaction within the binding pocket.

Quantitative Data

The activity of this compound on the KCNQ2/3 channel has been quantified through electrophysiological studies. The key parameters are summarized in the tables below.

Compound EC50 (nM) Channel Specificity Reference
This compound190KCNQ2/3[2]
Retigabine>3000KCNQ2-5[1]

Table 1: Potency and Selectivity of this compound

Compound Concentration ΔV1/2 (mV) Cell Type Reference
This compound1 µM-25.3 ± 1.8CHO[1]
Retigabine10 µM-21.4 ± 1.2CHO[1]

Table 2: Electrophysiological Effects of this compound on KCNQ2/3 Channels

Signaling Pathway and Mechanism of Action

This compound binding to the pore domain of the KCNQ2/3 channel stabilizes the open conformation of the channel. This leads to a hyperpolarizing shift in the voltage-dependence of channel activation, meaning the channel is more likely to be open at more negative membrane potentials. This increased potassium efflux counteracts depolarizing stimuli, thereby reducing neuronal excitability.

RL648_81_Mechanism cluster_membrane Cell Membrane cluster_cellular_effect Cellular Effect KCNQ23 KCNQ2/3 Channel (Closed State) KCNQ23_Open KCNQ2/3 Channel (Open State) KCNQ23->KCNQ23_Open This compound Binding KCNQ23_Open->KCNQ23 Dissociation K_out K+ (out) KCNQ23_Open->K_out K+ Efflux Hyperpolarization Membrane Hyperpolarization K_in K+ (in) Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Experimental_Workflow A CHO Cell Culture B Transfection with KCNQ2 & KCNQ3 Plasmids A->B C Whole-Cell Patch-Clamp B->C D Application of Voltage Protocol C->D E Recording of K+ Currents D->E F Data Analysis (G-V Curve Fitting) E->F G Determination of EC50 and ΔV1/2 F->G

References

In-Depth Technical Guide: Electrophysiological Effects of RL648_81 on Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RL648_81 has emerged as a potent and highly specific activator of the KCNQ2/3 (Kv7.2/7.3) voltage-gated potassium channels. These channels are critical regulators of neuronal excitability, and their dysfunction is implicated in various neurological disorders characterized by hyperexcitability, such as epilepsy. This compound demonstrates significantly greater potency than the earlier generation KCNQ channel activator, retigabine.[1] This technical guide provides a comprehensive overview of the electrophysiological effects of this compound on neurons, detailing its mechanism of action, quantitative effects, and the experimental protocols used for its characterization. The information presented herein is intended to support further research and drug development efforts targeting neuronal hyperexcitability.

Core Mechanism of Action

This compound exerts its primary electrophysiological effect by modulating the gating properties of KCNQ2/3 channels. Specifically, it is a positive allosteric modulator that shifts the voltage-dependence of channel activation towards more hyperpolarized membrane potentials.[2][3] This means that the channels are more likely to be open at or near the resting membrane potential of a neuron. The increased open probability of these potassium channels leads to an enhanced M-current (IKM), a subthreshold potassium current that plays a crucial role in stabilizing the membrane potential and suppressing repetitive action potential firing.[3][4] Unlike broader-spectrum KCNQ channel activators, this compound exhibits high specificity for KCNQ2/3 heteromers and does not significantly affect KCNQ4 or KCNQ5 channels.[2][3]

Quantitative Electrophysiological Data

The following tables summarize the key quantitative data regarding the electrophysiological effects of this compound on KCNQ2/3 channels, primarily derived from studies on heterologously expressed channels in Chinese Hamster Ovary (CHO) cells.

Table 1: Potency of this compound on KCNQ2/3 Channels

ParameterValueCell TypeReference
EC50190 nMCHO cells[2][3]

Table 2: Effect of this compound on the Voltage-Dependence of Activation (V1/2) of KCNQ2/3 Channels

ConcentrationV1/2 Shift (ΔmV)Cell TypeReference
1 µMApproximately -15 mVCHO cells[5]
10 µMApproximately -25 mVCHO cells[5]

Note: The precise V1/2 shift values can vary based on experimental conditions and the specific KCNQ2/3 subunit composition.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound's action on a neuron and a typical experimental workflow for its electrophysiological characterization.

RL648_81_Signaling_Pathway KCNQ23 KCNQ2/3 Channel (Closed) KCNQ23_open KCNQ2/3 Channel (Open) KCNQ23->KCNQ23_open K_efflux K+ Efflux KCNQ23_open->K_efflux This compound This compound This compound->KCNQ23 Binds to channel Hyperpolarization Membrane Hyperpolarization ReducedAP Reduced Action Potential Firing Hyperpolarization->ReducedAP K_efflux->Hyperpolarization

Caption: Proposed signaling pathway of this compound in a neuron.

Electrophysiology_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis CHO_cells CHO Cells Transfection Transfect with KCNQ2 & KCNQ3 cDNA CHO_cells->Transfection Patch_clamp Whole-Cell Patch-Clamp (Voltage-Clamp) Transfection->Patch_clamp Drug_app Application of This compound Patch_clamp->Drug_app Data_acq Data Acquisition (Currents vs. Voltage) Drug_app->Data_acq GV_curve Generate G-V Curves Data_acq->GV_curve V12_calc Calculate V1/2 Shift GV_curve->V12_calc EC50_calc Determine EC50 V12_calc->EC50_calc

Caption: Experimental workflow for characterizing this compound.

Experimental Protocols

Heterologous Expression and Cell Culture

Objective: To express functional KCNQ2/3 channels in a non-neuronal cell line for controlled electrophysiological analysis.

  • Cell Line: Chinese Hamster Ovary (CHO) cells are commonly used due to their low endogenous ion channel expression.

  • Transfection:

    • CHO cells are transiently co-transfected with plasmids containing the cDNA for human KCNQ2 and KCNQ3 subunits. A common ratio for transfection is 1:1.

    • A marker gene, such as Green Fluorescent Protein (GFP), is often co-transfected to allow for easy identification of successfully transfected cells.

    • Transfection can be achieved using various methods, such as lipid-based reagents (e.g., Lipofectamine) or electroporation.

  • Cell Culture:

    • Transfected cells are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

    • Electrophysiological recordings are typically performed 24-48 hours post-transfection.

Whole-Cell Patch-Clamp Electrophysiology (Voltage-Clamp)

Objective: To measure the effect of this compound on the voltage-dependent activation of KCNQ2/3 channels.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP. pH adjusted to 7.2 with KOH.

  • Recording Setup:

    • An inverted microscope equipped with fluorescence to identify transfected cells.

    • A patch-clamp amplifier and data acquisition system.

    • Micromanipulators for positioning the recording pipette.

  • Procedure:

    • Identify a GFP-positive CHO cell for recording.

    • Approach the cell with a borosilicate glass pipette (resistance of 3-5 MΩ) filled with the internal solution.

    • Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a membrane potential of -80 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit KCNQ2/3 currents.

    • Perfuse the cell with the external solution containing various concentrations of this compound.

    • Repeat the voltage-step protocol at each concentration of this compound.

  • Data Analysis:

    • Measure the peak tail current at a specific repolarizing voltage (e.g., -60 mV) for each depolarizing step.

    • Convert the current to conductance (G) using the formula: G = I / (V - Vrev), where I is the current, V is the membrane potential, and Vrev is the reversal potential for potassium.

    • Plot the normalized conductance as a function of the prepulse potential to generate a conductance-voltage (G-V) curve.

    • Fit the G-V curve with a Boltzmann function to determine the half-activation voltage (V1/2).

    • Calculate the shift in V1/2 (ΔV1/2) induced by this compound at each concentration.

    • Plot the ΔV1/2 as a function of the this compound concentration and fit with a Hill equation to determine the EC50.

Neuronal Firing Rate Analysis (Current-Clamp)

Objective: To assess the effect of this compound on the firing properties of neurons. While specific data for this compound is not yet widely published, this protocol outlines a general approach using a KCNQ2/3 activator.

  • Preparation:

    • Acutely isolated or cultured primary neurons (e.g., hippocampal or cortical neurons) are used.

  • Solutions:

    • Use appropriate physiological external and internal solutions for neuronal recordings.

  • Procedure:

    • Establish a whole-cell current-clamp recording from a neuron.

    • Inject a series of depolarizing current steps of increasing amplitude to elicit action potential firing.

    • Record the number of action potentials fired at each current step.

    • Perfuse the neuron with a solution containing this compound.

    • Repeat the current injection protocol in the presence of the compound.

  • Data Analysis:

    • Plot the number of action potentials (firing frequency) as a function of the injected current (F-I curve) in both control and drug conditions.

    • Compare the F-I curves to determine the effect of this compound on neuronal excitability. An effective KCNQ2/3 activator is expected to shift the F-I curve to the right, indicating that a larger current injection is required to elicit the same number of action potentials.

Conclusion

This compound is a potent and specific activator of KCNQ2/3 channels that effectively reduces neuronal excitability by shifting the voltage-dependence of channel activation. The data and protocols presented in this guide provide a robust framework for researchers and drug developers to further investigate the therapeutic potential of this compound and similar compounds for the treatment of neurological disorders characterized by neuronal hyperexcitability. The detailed methodologies and quantitative data serve as a valuable resource for designing and interpreting future experiments in this promising area of neuropharmacology.

References

RL648_81: A Novel KCNQ2/3 Activator with Therapeutic Potential in Epilepsy and Tinnitus

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

RL648_81 is a potent and selective activator of the KCNQ2/3 (Kv7.2/7.3) voltage-gated potassium channels, which play a critical role in regulating neuronal excitability. By targeting these specific channel subtypes, this compound offers a promising therapeutic strategy for neurological disorders characterized by neuronal hyperexcitability, such as epilepsy and tinnitus. This technical guide provides a comprehensive overview of the core scientific and technical information related to this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development.

Introduction

Epilepsy and tinnitus are debilitating neurological conditions affecting a significant portion of the global population. A common underlying pathophysiology in these disorders is neuronal hyperexcitability. The KCNQ family of voltage-gated potassium channels, particularly the heteromeric KCNQ2/3 channels, are crucial regulators of neuronal firing rates. Activation of these channels leads to a hyperpolarizing M-current, which stabilizes the neuronal membrane potential and reduces repetitive firing.

This compound, chemically known as Ethyl (2-amino-3-fluoro-4-((4-(trifluoromethyl)benzyl)amino)phenyl)carbamate, is a novel small molecule designed as a more potent and selective successor to the first-generation KCNQ channel activator, retigabine.[1][2] Retigabine, while effective, was associated with off-target effects due to its broader activity across KCNQ channel subtypes.[1] this compound's specificity for KCNQ2/3 channels suggests a potential for improved efficacy and a better safety profile.[1][2]

Mechanism of Action

This compound is a positive allosteric modulator of the KCNQ2/3 potassium channels.[3] Its primary mechanism involves shifting the voltage-dependence of channel activation to more hyperpolarized potentials.[3] This means the channels open at lower levels of neuronal depolarization, increasing the outward potassium current (M-current) and thereby dampening neuronal excitability. This targeted action on KCNQ2/3 channels is key to its potential therapeutic effects in epilepsy and tinnitus.[1] Unlike its predecessor retigabine, this compound shows minimal activity on KCNQ4 and KCNQ5 channels, which is anticipated to reduce the incidence of side effects.[3]

Signaling Pathway

RL648_81_Mechanism_of_Action cluster_neuron Neuron This compound This compound KCNQ2_3 KCNQ2/3 Channel This compound->KCNQ2_3 Binds and Activates M_Current ↑ M-Current (K+ Efflux) KCNQ2_3->M_Current Enhances Hyperpolarization Membrane Hyperpolarization M_Current->Hyperpolarization Reduced_Excitability ↓ Neuronal Excitability Hyperpolarization->Reduced_Excitability Therapeutic_Effect Therapeutic Effect (Anti-convulsant, Tinnitus Suppression) Reduced_Excitability->Therapeutic_Effect Patch_Clamp_Workflow start Start cell_prep Prepare CHO-KCNQ2/3 Cells start->cell_prep pipette_prep Fabricate Patch Pipette start->pipette_prep recording_setup Set up Recording Chamber cell_prep->recording_setup pipette_prep->recording_setup giga_seal Establish Giga-ohm Seal recording_setup->giga_seal whole_cell Achieve Whole-Cell Configuration giga_seal->whole_cell baseline_rec Record Baseline Currents whole_cell->baseline_rec compound_app Apply this compound baseline_rec->compound_app compound_rec Record Currents with Compound compound_app->compound_rec data_analysis Analyze Data (G-V curves, V1/2) compound_rec->data_analysis end End data_analysis->end

References

Unveiling the Cellular Targets of the KCNQ Activator RL648_81: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RL648_81 has emerged as a potent and selective activator of voltage-gated potassium channels, offering a promising avenue for the development of novel therapeutics for neurological disorders characterized by neuronal hyperexcitability. This technical guide provides an in-depth analysis of the cellular targets of this compound, its mechanism of action, and the experimental methodologies used to characterize its effects. Quantitative data are presented in structured tables for clear comparison, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

Voltage-gated potassium channels of the KCNQ (or Kv7) family, particularly the heteromeric KCNQ2/3 channels, are critical regulators of neuronal excitability.[1] These channels generate the M-current, a subthreshold potassium current that stabilizes the resting membrane potential and dampens repetitive firing.[2] Dysregulation of KCNQ2/3 channel activity has been implicated in a range of neurological disorders, including epilepsy and neuropathic pain.[3][4] Small molecule activators of KCNQ channels, therefore, represent a key therapeutic strategy.

This compound is a novel KCNQ channel activator that has demonstrated high potency and selectivity for KCNQ2/3 channels.[3] This guide synthesizes the current understanding of this compound's cellular interactions and provides detailed technical information for researchers in the field.

Cellular Targets and Potency

The primary cellular targets of this compound are the heteromeric KCNQ2/3 potassium channels.[3][5] Its potency is significantly greater than that of the first-generation KCNQ activator, retigabine.[3]

CompoundTargetEC50 (nM)Relative Potency vs. Retigabine
This compound KCNQ2/3190[5]>15x[3]
RetigabineKCNQ2-5~10,0001x

Mechanism of Action

This compound exerts its activating effect on KCNQ2/3 channels by modulating their voltage-dependent gating properties. Specifically, it induces a significant shift in the voltage of half-maximal activation (V1/2) towards more hyperpolarized potentials.[5] This means the channels are more likely to be open at the resting membrane potential of a neuron, leading to an increased hyperpolarizing M-current and a reduction in neuronal excitability.

CompoundConcentrationV1/2 Shift (mV)Reference
SF0034100 nM-6[4]
SF0034300 nM-11[4]
Retigabine10 µM-23[4]

It is important to note that this compound exhibits selectivity for KCNQ2/3 channels and does not produce a similar V1/2 shift in KCNQ4 or KCNQ5 channels.[5]

Signaling Pathway of KCNQ2/3 Activation

The activation of KCNQ2/3 channels by this compound leads to a cascade of events that ultimately dampen neuronal excitability. The following diagram illustrates this proposed signaling pathway.

KCNQ2_3_Activation_Pathway This compound This compound KCNQ2_3 KCNQ2/3 Channel This compound->KCNQ2_3 Binds to and activates V1_2_Shift Hyperpolarizing Shift in V1/2 KCNQ2_3->V1_2_Shift Induces M_Current Increased M-Current (IKM) V1_2_Shift->M_Current Leads to Membrane_Hyperpolarization Membrane Hyperpolarization M_Current->Membrane_Hyperpolarization Causes Neuronal_Excitability Decreased Neuronal Excitability Membrane_Hyperpolarization->Neuronal_Excitability Results in

Caption: Proposed signaling pathway of this compound action on KCNQ2/3 channels.

Experimental Protocols

The primary method for characterizing the activity of this compound on KCNQ channels is whole-cell patch-clamp electrophysiology.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents from a single cell.

Objective: To determine the effect of this compound on the voltage-dependent activation of KCNQ2/3 channels.

Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293T) cells stably or transiently expressing human KCNQ2 and KCNQ3 subunits.

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 2 Na2ATP (pH adjusted to 7.2 with KOH).

Procedure:

  • Cells are cultured on glass coverslips and transferred to a recording chamber on the stage of an inverted microscope.

  • The recording chamber is perfused with the external solution.

  • Glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution are used for recording.

  • A gigaohm seal is formed between the micropipette and the cell membrane.

  • The cell membrane is ruptured to achieve the whole-cell configuration.

  • The cell is voltage-clamped at a holding potential of -80 mV.

  • To elicit KCNQ2/3 currents, the membrane potential is stepped to a series of depolarizing potentials (e.g., from -100 mV to +40 mV in 10 mV increments).

  • After obtaining baseline currents, this compound is applied to the external solution at various concentrations.

  • The voltage-step protocol is repeated in the presence of the compound.

  • The resulting current-voltage relationships are plotted, and the V1/2 of activation is determined by fitting the data with a Boltzmann function.

Experimental Workflow Diagram

The following diagram illustrates the workflow for a typical whole-cell patch-clamp experiment to assess the effect of this compound.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (CHO or HEK293T with KCNQ2/3 expression) Patching Achieve Whole-Cell Patch-Clamp Configuration Cell_Culture->Patching Solution_Prep Prepare External and Internal Solutions Solution_Prep->Patching Baseline Record Baseline KCNQ2/3 Currents (Voltage-Step Protocol) Patching->Baseline Compound_App Apply this compound Baseline->Compound_App Post_Compound Record KCNQ2/3 Currents in presence of this compound Compound_App->Post_Compound IV_Plot Plot Current-Voltage (I-V) Relationship Post_Compound->IV_Plot Boltzmann_Fit Fit Conductance-Voltage Curve with Boltzmann Function IV_Plot->Boltzmann_Fit V1_2_Calc Determine V1/2 Shift Boltzmann_Fit->V1_2_Calc

Caption: Workflow for whole-cell patch-clamp analysis of this compound.

Downstream Signaling and Functional Consequences

Activation of KCNQ2/3 channels and the subsequent increase in the M-current have profound effects on neuronal function. The primary consequence is a reduction in neuronal excitability. This is achieved through several mechanisms:

  • Stabilization of the Resting Membrane Potential: The increased potassium efflux helps to maintain the neuron at a more hyperpolarized resting potential, further from the threshold for action potential firing.

  • Spike-Frequency Adaptation: The M-current contributes to the afterhyperpolarization following an action potential, which reduces the probability of immediate subsequent firing.

  • Dampening of Repetitive Firing: By opposing depolarization, the enhanced M-current makes it more difficult for a neuron to sustain high-frequency trains of action potentials.

KCNQ2/3 Regulatory Pathways

The activity of KCNQ2/3 channels is itself subject to complex regulation by various intracellular signaling pathways. A key regulator is the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2). Hydrolysis of PIP2 by phospholipase C (PLC), which is activated by Gq/11-coupled receptors (e.g., muscarinic M1 receptors), leads to the closure of KCNQ2/3 channels. Conversely, signaling pathways that promote PIP2 synthesis can enhance channel activity.

KCNQ2_3_Regulation cluster_inhibition Inhibitory Pathway cluster_activation This compound Activation GPCR Gq/11-Coupled Receptor (e.g., Muscarinic M1) PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2_Hydrolysis PIP2 Hydrolysis PLC->PIP2_Hydrolysis Catalyzes KCNQ2_3 KCNQ2/3 Channel PIP2_Hydrolysis->KCNQ2_3 Inhibits This compound This compound This compound->KCNQ2_3 Directly Activates Channel_Opening Channel Opening (Increased IKM) KCNQ2_3->Channel_Opening Leads to Channel_Closing Channel Closing (Decreased IKM) KCNQ2_3->Channel_Closing Leads to

Caption: Opposing regulatory pathways of KCNQ2/3 channel activity.

Conclusion

This compound is a highly potent and selective activator of KCNQ2/3 channels that holds significant promise for the treatment of neurological disorders rooted in neuronal hyperexcitability. Its mechanism of action, centered on the hyperpolarizing shift of the voltage-dependence of channel activation, provides a clear rationale for its therapeutic potential. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for further research into this compound and the broader class of KCNQ channel modulators. Future investigations should aim to precisely quantify the V1/2 shift induced by this compound and explore its downstream effects in more complex neuronal systems.

References

Methodological & Application

Application of RL648_81 in HEK293T Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RL648_81 is a potent and specific small molecule activator of the KCNQ2/3 (Kv7.2/7.3) voltage-gated potassium channels.[1][2] These channels are critical regulators of neuronal excitability, and their dysfunction is implicated in various neurological disorders, including epilepsy. This compound exerts its effect by robustly shifting the voltage-dependence of KCNQ2/3 channel activation towards more hyperpolarized potentials.[1] The Human Embryonic Kidney 293T (HEK293T) cell line is a widely used in vitro model for studying the pharmacology of ion channels due to its high transfectability and low endogenous channel expression. This document provides detailed protocols for the application of this compound in HEK293T cells expressing KCNQ2/3 channels, along with key quantitative data and pathway visualizations.

Quantitative Data Summary

The following table summarizes the key pharmacological data for this compound on KCNQ2/3 channels.

ParameterValueCell LineNotesReference
EC50 190 nMCHOHalf-maximal effective concentration for KCNQ2/3 activation.[1]
Mechanism of Action Hyperpolarizing shift of V1/2 of activationNot specifiedThis compound facilitates channel opening at more negative membrane potentials.[1]
Selectivity Specific for KCNQ2/3Not specifiedDoes not shift the V1/2 of KCNQ4 or KCNQ5 channels.[1]

Signaling Pathway and Mechanism of Action

This compound directly interacts with the KCNQ2/3 channel complex. This interaction alters the conformational state of the voltage sensor, making the channel more likely to open at hyperpolarized membrane potentials. The diagram below illustrates this mechanism in a HEK293T cell heterologously expressing the KCNQ2/3 channels.

RL648_81_Mechanism cluster_cell HEK293T Cell cluster_membrane Plasma Membrane KCNQ2_3 KCNQ2/3 Channel (Closed State) KCNQ2_3_open KCNQ2/3 Channel (Open State) KCNQ2_3->KCNQ2_3_open Facilitates opening at hyperpolarized potentials Hyperpolarization Membrane Hyperpolarization KCNQ2_3_open->Hyperpolarization K+ efflux This compound This compound This compound->KCNQ2_3 Binds to channel

Mechanism of this compound on KCNQ2/3 channels.

Experimental Workflow

The following diagram outlines the general workflow for characterizing the effect of this compound on KCNQ2/3 channels expressed in HEK293T cells using patch-clamp electrophysiology.

Experimental_Workflow A HEK293T Cell Culture B Co-transfection with KCNQ2 and KCNQ3 Plasmids A->B C Incubation (24-48h) B->C D Cell Plating on Coverslips C->D E Whole-Cell Patch-Clamp Recording D->E F Establish Baseline KCNQ2/3 Current E->F G Application of this compound F->G H Record this compound-Modulated Current G->H I Data Analysis (Dose-Response, V1/2 Shift) H->I

Workflow for electrophysiological analysis.

Experimental Protocols

HEK293T Cell Culture and Maintenance
  • Cell Line: HEK293T cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using a suitable dissociation reagent (e.g., Trypsin-EDTA). Resuspend the cells in fresh culture medium and re-plate at a lower density.

Transient Transfection of KCNQ2 and KCNQ3
  • Cell Seeding: The day before transfection, seed HEK293T cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection Mixture: For each well, prepare a mixture of KCNQ2 and KCNQ3 expression plasmids (a 1:1 ratio is recommended) and a fluorescent marker plasmid (e.g., eGFP) to identify transfected cells. Use a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.

  • Transfection: Add the transfection mixture to the cells and incubate for 24-48 hours to allow for channel expression.

Preparation of this compound Stock Solution
  • Solvent: Dissolve this compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).

  • Storage: Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Whole-Cell Patch-Clamp Electrophysiology
  • Cell Plating: 24 hours before recording, plate the transfected HEK293T cells onto glass coverslips.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Recording:

    • Transfer a coverslip with transfected cells to the recording chamber and perfuse with the external solution.

    • Identify transfected cells using fluorescence microscopy.

    • Obtain a giga-ohm seal and establish a whole-cell configuration using a patch-clamp amplifier.

    • Hold the cell at a potential where KCNQ2/3 channels are closed (e.g., -80 mV).

    • Apply a voltage-step protocol to elicit KCNQ2/3 currents (e.g., depolarizing steps from -80 mV to +40 mV in 10 mV increments).

  • Application of this compound:

    • Establish a stable baseline recording of KCNQ2/3 currents.

    • Perfuse the recording chamber with the external solution containing the desired concentration of this compound (prepare fresh dilutions from the stock solution). The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.

    • Record the KCNQ2/3 currents in the presence of the compound.

  • Data Analysis:

    • Measure the current amplitude at each voltage step before and after the application of this compound.

    • Construct conductance-voltage (G-V) curves by calculating the conductance at each voltage and plotting it against the test potential.

    • Fit the G-V curves with a Boltzmann function to determine the half-activation voltage (V1/2) and the slope factor.

    • Calculate the shift in V1/2 induced by this compound.

    • Generate dose-response curves by plotting the V1/2 shift against the concentration of this compound to determine the EC50.

Conclusion

This compound is a valuable pharmacological tool for studying the function and therapeutic potential of KCNQ2/3 channels. The protocols outlined in this document provide a framework for researchers to investigate the effects of this compound in a robust and reproducible in vitro system using HEK293T cells. These methods are applicable for basic research, compound screening, and preclinical drug development efforts targeting neurological disorders associated with neuronal hyperexcitability.

References

In vivo Administration of RL648_81: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RL648_81 is a potent and selective activator of the KCNQ2/3 (Kv7.2/7.3) potassium channels, which play a critical role in regulating neuronal excitability. As such, this compound holds significant promise for the treatment of neurological disorders characterized by neuronal hyperexcitability, including epilepsy, neuropathic pain, and tinnitus.[1][2] This document provides detailed application notes and standardized protocols for the in vivo administration of this compound in animal models, based on available data for closely related KCNQ2/3 channel activators. The protocols outlined below are intended to serve as a comprehensive guide for researchers initiating preclinical efficacy and pharmacokinetic studies.

Introduction

This compound distinguishes itself as a highly potent KCNQ2/3 activator, demonstrating over 15 times the potency of the first-generation activator, retigabine.[1][3] Its mechanism of action involves shifting the voltage-dependent activation of KCNQ2/3 channels towards more hyperpolarized potentials, thereby reducing neuronal firing rates.[4] While direct in vivo administration data for this compound is not yet extensively published, studies on analogous compounds, such as SF0034, provide a strong foundation for developing robust experimental protocols. SF0034, also a potent and selective KCNQ2/3 activator, has demonstrated significant anticonvulsant effects and the ability to prevent tinnitus in rodent models, establishing a precedent for the therapeutic potential of this class of molecules.[5][6]

These application notes consolidate the available information on this compound and its analogs to guide researchers in the design and execution of in vivo studies.

Data Presentation

Table 1: In Vitro Properties of KCNQ2/3 Activators
CompoundTargetEC50Potency vs. Retigabine (In Vitro)Selectivity
This compound KCNQ2/3190 nM[4]>15x[1][3]Selective for KCNQ2/3 over KCNQ4 and KCNQ5[4]
SF0034 KCNQ2/3Not specified~5xSelective for KCNQ2/3 over KCNQ4 and KCNQ5[5]
Retigabine KCNQ2/3/4/5Not specified1xActivates KCNQ2-5
Table 2: Summary of In Vivo Efficacy of the KCNQ2/3 Activator SF0034 (as a proxy for this compound)
Animal ModelConditionAdministration RouteEfficacyReference
RodentSeizuresNot specifiedMore potent and less toxic anticonvulsant than retigabine.[5][6]
MouseTinnitusNot specifiedPrevented the development of tinnitus.[5][6]

Note: Specific dosages and pharmacokinetic data for SF0034 are not detailed in the provided search results. The following protocols are generalized based on standard practices for similar small molecules.

Signaling Pathway

The activation of KCNQ2/3 channels by this compound leads to a hyperpolarization of the neuronal membrane, which in turn reduces neuronal excitability. This is a key mechanism for controlling hyperexcitability-related disorders.

G cluster_0 Neuronal Membrane This compound This compound KCNQ2_3 KCNQ2/3 Channel This compound->KCNQ2_3 Activates K_ion K+ Efflux KCNQ2_3->K_ion Increases Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in G cluster_0 Experimental Workflow Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Treatment Groups Acclimatization->Grouping Administration Drug Administration (this compound or Vehicle) Grouping->Administration PTZ_Induction PTZ Injection (30 min post-drug) Administration->PTZ_Induction Observation Seizure Observation (30 min) PTZ_Induction->Observation Data_Analysis Data Analysis Observation->Data_Analysis G cluster_0 Pharmacokinetic Study Logic Dosing IV or PO Dosing of this compound Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK_Parameters Calculation of PK Parameters Analysis->PK_Parameters

References

Application Notes and Protocols for Preclinical Studies of RL648_81 in Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RL648_81 is a potent and selective activator of the KCNQ2/3 (Kv7.2/7.3) potassium channels, which play a critical role in regulating neuronal excitability. Downregulation of these channels has been implicated in the pathophysiology of neuropathic pain, a chronic and debilitating condition arising from damage to the somatosensory nervous system. By activating KCNQ2/3 channels, this compound is designed to hyperpolarize neuronal membranes, thereby reducing the hyperexcitability of pain-sensing neurons and alleviating neuropathic pain symptoms. Preclinical studies in rodent models have shown promising results for KCNQ2/3 activators in reversing signs of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia, with a potentially favorable side-effect profile compared to existing therapies.

These application notes provide an overview of the preclinical data and detailed protocols for evaluating the efficacy of this compound in established rodent models of neuropathic pain.

Mechanism of Action

This compound is a small molecule that specifically targets and activates KCNQ2/3 potassium channels. These voltage-gated channels are crucial for setting the resting membrane potential and dampening repetitive firing in neurons, including nociceptive dorsal root ganglion (DRG) neurons. In neuropathic pain states, the function of these channels is often impaired, leading to neuronal hyperexcitability and spontaneous firing, which contribute to chronic pain perception. This compound binds to a specific site on the KCNQ2/3 channel, causing a leftward shift in the voltage-dependence of activation. This means the channels open at more hyperpolarized potentials, increasing potassium efflux and thereby counteracting the hyperexcitability of sensory neurons.

Signaling Pathway of this compound in Neuropathic Pain

RL648_81_Signaling_Pathway cluster_neuron Nociceptive Neuron NP Neuropathic Injury KCNQ_down Decreased KCNQ2/3 Function NP->KCNQ_down Hyperexcitability Neuronal Hyperexcitability KCNQ_down->Hyperexcitability Pain Pain Transmission Hyperexcitability->Pain Reduced_Excitability Reduced Excitability RL648 This compound KCNQ_act KCNQ2/3 Channel Activation RL648->KCNQ_act Hyperpolarization Membrane Hyperpolarization KCNQ_act->Hyperpolarization Hyperpolarization->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia In_Vivo_Workflow Animal_Acclimation Animal Acclimation (7 days) Baseline_Testing Baseline Behavioral Testing (von Frey, Hargreaves) Animal_Acclimation->Baseline_Testing SNI_Surgery Spared Nerve Injury (SNI) Surgery Baseline_Testing->SNI_Surgery Post_Op_Recovery Post-Operative Recovery (7-14 days) SNI_Surgery->Post_Op_Recovery Pain_Confirmation Confirmation of Neuropathic Pain Post_Op_Recovery->Pain_Confirmation Drug_Administration This compound or Vehicle Administration (p.o.) Pain_Confirmation->Drug_Administration Post_Dose_Testing Post-Dose Behavioral Testing (Time-course) Drug_Administration->Post_Dose_Testing Data_Analysis Data Analysis and Interpretation Post_Dose_Testing->Data_Analysis DRG_Electrophysiology_Workflow DRG_Dissection Dissection of Dorsal Root Ganglia (DRGs) Enzymatic_Digestion Enzymatic Digestion (Collagenase/Dispase) DRG_Dissection->Enzymatic_Digestion Mechanical_Dissociation Mechanical Dissociation Enzymatic_Digestion->Mechanical_Dissociation Cell_Plating Plating of DRG Neurons Mechanical_Dissociation->Cell_Plating Cell_Culture Cell Culture (24-48 hours) Cell_Plating->Cell_Culture Patch_Clamp_Recording Whole-Cell Patch-Clamp Recording Cell_Culture->Patch_Clamp_Recording Data_Acquisition Data Acquisition (Current-clamp or Voltage-clamp) Patch_Clamp_Recording->Data_Acquisition Drug_Application Application of this compound Data_Acquisition->Drug_Application Data_Analysis Analysis of Firing Properties / KCNQ Currents Drug_Application->Data_Analysis

Application Notes and Protocols for RL648_81 in Tinnitus Research

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for investigating the efficacy of RL648_81, a potent and specific KCNQ2/3 potassium channel activator, in the context of tinnitus.[1][2][3][4] The protocols outlined below are based on established preclinical models of tinnitus and electrophysiological assessments.[5][6][7]

Introduction to this compound

This compound is a small molecule that selectively activates KCNQ2/3 potassium channels, which play a crucial role in regulating neuronal excitability.[1][3] In the auditory system, hyperactivity of brainstem neurons is a significant contributor to the pathophysiology of noise-induced tinnitus, and this hyperactivity is partly attributed to a reduction in KCNQ2/3 channel activity.[4][8] By enhancing the activity of these channels, this compound is hypothesized to counteract this neuronal hyperexcitability and thereby mitigate the perception of tinnitus.[2][9] Preclinical studies have already indicated that transient administration of this compound after noise exposure can significantly reduce the behavioral evidence of tinnitus in animal models.[4][8][10]

Key Experimental Areas

The investigation of this compound for tinnitus can be broadly categorized into three key areas:

  • Behavioral Assessment of Tinnitus: To determine if this compound can prevent or reduce the behavioral manifestations of tinnitus in animal models.

  • Electrophysiological Evaluation: To assess the effect of this compound on the neural correlates of tinnitus in the auditory pathway.

  • Pharmacokinetic and Safety Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties and to establish a safety profile for this compound.

Behavioral Assessment of Tinnitus

Gap-Prepulse Inhibition of Acoustic Startle (GPIAS)

The GPIAS model is a reflex-based method used to infer the presence of tinnitus in animals.[5][11] It relies on the principle that a quiet gap in a continuous background noise normally inhibits the startle reflex to a subsequent loud stimulus. In an animal with tinnitus, the phantom sound is thought to "fill in" the gap, leading to a reduced inhibition of the startle reflex.[11][12]

Experimental Protocol:

  • Animal Model: C57BL/6J mice are a suitable strain, as they are susceptible to age-related hearing loss and can be used to model both temporary (salicylate-induced) and persistent (noise-induced) tinnitus.[5]

  • Tinnitus Induction:

    • Noise-Induced Tinnitus (NIT): Expose animals to a narrow band noise (e.g., 16 kHz) at a high intensity (e.g., 110 dB SPL) for a specified duration (e.g., 1 hour).

    • Salicylate-Induced Tinnitus: Administer sodium salicylate (e.g., 300 mg/kg, intraperitoneally) to induce temporary tinnitus.

  • Apparatus: A startle response system consisting of a sound-attenuating chamber, a speaker to deliver acoustic stimuli, and a sensor to measure the whole-body startle response.

  • GPIAS Testing:

    • Acclimation: Place the animal in the startle chamber and allow it to acclimate for 5 minutes with background noise (e.g., 60 dB SPL broadband noise).

    • Stimuli:

      • Startle Stimulus: A loud broadband noise burst (e.g., 115 dB SPL, 20 ms duration).

      • Background Noise: Continuous narrow-band noise centered at different frequencies (e.g., 8, 12, 16, 20, 24 kHz) at a moderate intensity (e.g., 60 dB SPL).

      • Gap: A silent gap of 50 ms duration embedded in the background noise, preceding the startle stimulus by 100 ms.

    • Trial Types:

      • No-Gap Trials: Startle stimulus presented alone in the presence of background noise.

      • Gap Trials: Startle stimulus preceded by the silent gap in the background noise.

    • Procedure: Present trials in a pseudorandom order with a variable inter-trial interval (e.g., 15-30 seconds).

  • This compound Administration:

    • Prophylactic Treatment: Administer this compound (e.g., 5 mg/kg, intraperitoneally, twice daily for 5 days) starting one week after noise exposure.[8]

    • Therapeutic Treatment: Administer this compound after the presence of tinnitus has been confirmed by GPIAS testing.

  • Data Analysis:

    • Calculate the percent gap inhibition for each frequency: (% Gap Inhibition) = [1 - (Startle Amplitude in Gap Trials / Startle Amplitude in No-Gap Trials)] * 100.

    • A significant reduction in percent gap inhibition at a specific frequency in the tinnitus group compared to the control group is indicative of tinnitus at that frequency.

    • Compare the percent gap inhibition in this compound-treated animals to vehicle-treated controls.

Data Presentation:

Treatment GroupBackground Frequency (kHz)Mean Startle Amplitude (No-Gap) (Arbitrary Units)Mean Startle Amplitude (Gap) (Arbitrary Units)% Gap Inhibition
Control 81.2 ± 0.20.4 ± 0.166.7%
161.3 ± 0.30.3 ± 0.176.9%
241.1 ± 0.20.5 ± 0.154.5%
Vehicle (NIT) 81.4 ± 0.30.6 ± 0.257.1%
161.5 ± 0.41.2 ± 0.320.0%
241.3 ± 0.30.7 ± 0.246.2%
This compound (NIT) 81.3 ± 0.20.5 ± 0.161.5%
161.4 ± 0.30.6 ± 0.257.1%
241.2 ± 0.20.6 ± 0.150.0%
Operant Conditioning Behavior

Operant conditioning models provide a more direct measure of an animal's perception of sound.[7][13]

Experimental Protocol:

  • Apparatus: An operant conditioning chamber equipped with a response lever (or nose-poke port), a food/liquid reward dispenser, and a speaker for auditory stimuli.

  • Training:

    • Train animals on a go/no-go task. For example, train water-deprived mice to lick a spout for a water reward in the presence of a sound (e.g., 1-second tones at various frequencies) but to refrain from licking during periods of silence to avoid a mild negative reinforcement (e.g., a gentle air puff).

  • Tinnitus Testing:

    • After establishing a stable baseline performance, induce tinnitus (e.g., via noise exposure).

    • Test the animals in silent trials. An increase in the number of licks during silent periods (false alarms) is interpreted as the animal perceiving a phantom sound (tinnitus).

  • This compound Administration: Administer this compound or vehicle and assess its effect on the false alarm rate during silent trials.

Data Presentation:

Treatment GroupConditionCorrect Rejection Rate (Silence)False Alarm Rate (Silence)
Baseline Pre-Tinnitus95% ± 3%5% ± 3%
Vehicle (NIT) Post-Tinnitus60% ± 8%40% ± 8%
This compound (NIT) Post-Tinnitus85% ± 5%15% ± 5%

Electrophysiological Evaluation

Auditory Brainstem Response (ABR)

ABR is a non-invasive electrophysiological technique used to assess the integrity of the auditory pathway from the cochlea to the brainstem.[14][15][16] In tinnitus research, ABR can be used to investigate changes in neural synchrony and excitability.[17][18]

Experimental Protocol:

  • Animal Preparation: Anesthetize the animal and place it in a sound-attenuating chamber. Insert subdermal needle electrodes at the vertex (active), mastoid (reference), and a distal location (ground).

  • Stimuli: Present click stimuli and tone pips at various frequencies (e.g., 8, 16, 24, 32 kHz) and intensity levels (e.g., from 90 dB SPL down to 10 dB SPL in 10 dB steps).

  • Recording: Record the electrical activity from the electrodes. Average the responses to multiple stimulus presentations (e.g., 512 or 1024) for each frequency and intensity.

  • This compound Administration: Administer this compound or vehicle prior to ABR recordings in tinnitus-induced animals.

  • Data Analysis:

    • Determine the ABR threshold, defined as the lowest stimulus intensity that elicits a discernible Wave I.

    • Measure the amplitudes and latencies of the major ABR waves (I, III, and V).

    • Calculate the Wave V/I amplitude ratio, which can be an indicator of central auditory gain. An elevated V/I ratio is often observed in tinnitus.[18]

Data Presentation:

Treatment GroupFrequency (kHz)ABR Threshold (dB SPL)Wave I Amplitude (µV)Wave V Amplitude (µV)Wave V/I Amplitude Ratio
Control 1625 ± 50.8 ± 0.11.0 ± 0.21.25
Vehicle (NIT) 1645 ± 70.5 ± 0.11.2 ± 0.32.40
This compound (NIT) 1643 ± 60.6 ± 0.10.9 ± 0.21.50

Mandatory Visualizations

KCNQ2_3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_receptor GPCR cluster_extracellular cluster_intracellular KCNQ2_3 KCNQ2/3 Channel K_ion K+ Efflux (Hyperpolarization) KCNQ2_3->K_ion Opens GPCR Gq/11-Coupled Receptor PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2->KCNQ2_3 Required for channel function This compound This compound This compound->KCNQ2_3 Activates Neuronal_Excitability Decreased Neuronal Excitability K_ion->Neuronal_Excitability Tinnitus_Mitigation Tinnitus Mitigation Neuronal_Excitability->Tinnitus_Mitigation Experimental_Workflow_GPIAS cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_testing GPIAS Testing cluster_analysis Data Analysis Animal_Model C57BL/6J Mice Tinnitus_Induction Noise Exposure or Salicylate Animal_Model->Tinnitus_Induction Control Control Group Tinnitus_Induction->Control Vehicle Vehicle Group Tinnitus_Induction->Vehicle RL648_81_Group This compound Group Tinnitus_Induction->RL648_81_Group Acclimation Acclimation in Startle Chamber Control->Acclimation Vehicle->Acclimation RL648_81_Group->Acclimation Stimulus_Presentation Present No-Gap and Gap Trials Acclimation->Stimulus_Presentation Startle_Measurement Measure Startle Response Amplitude Stimulus_Presentation->Startle_Measurement Calculate_Inhibition Calculate % Gap Inhibition Startle_Measurement->Calculate_Inhibition Statistical_Comparison Compare Between Groups Calculate_Inhibition->Statistical_Comparison Experimental_Workflow_ABR cluster_prep Animal Preparation cluster_recording ABR Recording cluster_treatment_abr Treatment cluster_analysis_abr Data Analysis Anesthesia Anesthetize Animal Electrode_Placement Place Subdermal Electrodes Anesthesia->Electrode_Placement RL648_81_Admin Administer this compound or Vehicle Electrode_Placement->RL648_81_Admin Stimuli Present Click and Tone Pip Stimuli Recording Record Electrical Activity Stimuli->Recording Averaging Average Responses Recording->Averaging Threshold Determine ABR Threshold Averaging->Threshold Amp_Lat Measure Wave Amplitudes & Latencies Averaging->Amp_Lat RL648_81_Admin->Stimuli Ratio Calculate Wave V/I Ratio Amp_Lat->Ratio

References

Application Notes and Protocols for Assessing the Impact of RL648_81 on Seizure Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RL648_81 is a novel, potent, and selective activator of the KCNQ2/3 (Kv7.2/7.3) voltage-gated potassium channels.[1][2][3][4] These channels are crucial in regulating neuronal excitability, and their dysfunction is linked to hyperexcitability-related disorders such as epilepsy.[5][6] this compound, an analogue of the anticonvulsant retigabine, demonstrates significantly higher potency and selectivity for KCNQ2/3 channels, suggesting its potential as a promising therapeutic candidate for epilepsy.[1][4] This document provides detailed methods for assessing the anticonvulsant effects of this compound in various preclinical seizure models.

Mechanism of Action: KCNQ2/3 Channel Activation

This compound exerts its anticonvulsant effects by positively modulating the function of KCNQ2/3 channels, which are primary contributors to the neuronal M-current. This current helps to stabilize the membrane potential and suppress repetitive firing of neurons. By activating these channels, this compound is hypothesized to hyperpolarize the neuronal membrane, thereby increasing the threshold for action potential generation and reducing overall neuronal excitability. This targeted action is expected to prevent the initiation and spread of seizure activity.

This compound Signaling Pathway cluster_neuron Presynaptic Neuron This compound This compound KCNQ2_3 KCNQ2/3 Channel This compound->KCNQ2_3 Activates K_ion K+ Ion KCNQ2_3->K_ion Increases Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Excitability Decreased Neuronal Excitability Hyperpolarization->Excitability Seizure_Suppression Seizure Suppression Excitability->Seizure_Suppression Experimental Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_analysis Data Analysis and Interpretation in_vitro Brain Slice Electrophysiology mechanism Confirmation of Mechanism of Action in_vitro->mechanism mes MES Test mechanism->mes ptz PTZ Test mechanism->ptz six_hz 6 Hz Test mechanism->six_hz efficacy Determination of Anticonvulsant Efficacy mes->efficacy ptz->efficacy six_hz->efficacy ed50_ec50 ED50 / EC50 Determination efficacy->ed50_ec50 profile Anticonvulsant Profile of this compound ed50_ec50->profile Logical Relationships in Seizure Model Selection cluster_seizure_types Seizure Phenotypes cluster_models Preclinical Models generalized Generalized Seizures mes_model MES Model generalized->mes_model Models ptz_model PTZ Model generalized->ptz_model Models partial Partial Seizures kindling_model Kindling Model partial->kindling_model Models drug_resistant Drug-Resistant Seizures six_hz_model 6 Hz Model drug_resistant->six_hz_model Models

References

Troubleshooting & Optimization

RL648_81 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with RL648_81, focusing on common solubility challenges and their solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: The recommended solvent for creating a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). This compound is soluble in DMSO up to 100 mg/mL (269.30 mM); however, this may require sonication to fully dissolve.[1] For optimal results, it is recommended to use a fresh, anhydrous grade of DMSO, as the solvent is hygroscopic and absorbed water can affect solubility.[1]

Q2: I am seeing precipitation when I dilute my this compound DMSO stock solution into my aqueous buffer for an in vitro experiment. What should I do?

A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are several steps to troubleshoot this problem:

  • Lower the Final Concentration: The aqueous solubility of this compound is limited. Try diluting your stock solution to a lower final concentration in your physiological buffer.

  • Increase the DMSO Concentration: While it is generally advisable to keep the final DMSO concentration low to avoid solvent effects on your cells or biological system, a slightly higher concentration (e.g., 0.1% to 0.5%) may be necessary to maintain solubility. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.

  • Use a Stepwise Dilution: Instead of diluting your DMSO stock directly into the final aqueous buffer, try a stepwise dilution. First, dilute the DMSO stock into a smaller volume of your buffer, ensuring it stays in solution, and then add this intermediate dilution to the rest of your buffer.

  • Consider Co-solvents: For challenging dilutions, the use of a co-solvent system may be necessary. Formulations including polyethylene glycol (PEG), or cyclodextrins can help to improve aqueous solubility.

Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?

A3: Direct dissolution of this compound in purely aqueous solutions is not recommended and is likely to be very low. It is standard practice to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous experimental solution.[1][2]

Q4: How should I prepare this compound for in vivo animal studies?

A4: For in vivo applications, a formulation that enhances solubility and bioavailability is crucial. A common approach for poorly soluble compounds like this compound is to use a co-solvent system. A suggested formulation involves first dissolving the compound in DMSO and then sequentially adding other co-solvents such as PEG300, Tween-80, and saline.[1] The final concentration of each component should be optimized for your specific animal model and administration route, ensuring the final DMSO concentration is kept to a minimum to avoid toxicity.[1]

Q5: How should I store my this compound stock solution?

A5: Once prepared in DMSO, it is recommended to aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1]

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

SolventConcentrationMethod/Notes
DMSO100 mg/mL (269.30 mM)Sonication may be required for complete dissolution. Use of fresh, hygroscopic DMSO is recommended.[1]
Aqueous BuffersData not availableLow solubility is expected. Prepare a concentrated DMSO stock and dilute into aqueous solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound
  • Weigh the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock, you would need to calculate the required mass based on the molecular weight of this compound.

  • Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.

  • Dissolve: Vortex the solution thoroughly. If the compound does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes, or until the solution is clear.

  • Store: Aliquot the stock solution into smaller, single-use vials and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for In Vitro Assays
  • Thaw Stock Solution: Thaw a single-use aliquot of your 10 mM this compound DMSO stock solution at room temperature.

  • Prepare Dilution Series: Perform a serial dilution of the DMSO stock in your chosen physiological buffer (e.g., cell culture medium, electrophysiology buffer). It is crucial to add the DMSO stock to the buffer and mix immediately to avoid precipitation.

  • Final Concentration: Ensure the final concentration of DMSO in your working solution is compatible with your experimental system and that you include a vehicle control with the same DMSO concentration.

Visualizations

Signaling Pathway of this compound Action

RL648_81_Signaling_Pathway cluster_membrane Cell Membrane cluster_cellular_effect Cellular Effect KCNQ2_3 KCNQ2/3 Channel (Closed State) KCNQ2_3_open KCNQ2/3 Channel (Open State) KCNQ2_3->KCNQ2_3_open Activation K_efflux K+ Efflux KCNQ2_3_open->K_efflux This compound This compound This compound->KCNQ2_3 Binds to channel Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability RL648_81_Workflow start Start: this compound Powder dissolve Dissolve in 100% DMSO (up to 100 mg/mL) start->dissolve sonicate Sonicate if Necessary dissolve->sonicate stock 10 mM Stock Solution in DMSO sonicate->stock Clear Solution store Aliquot and Store at -20°C or -80°C stock->store dilute Dilute Stock into Aqueous Buffer stock->dilute working Final Working Solution (e.g., for in vitro assay) dilute->working Solubility_Troubleshooting start Precipitation Observed Upon Dilution? lower_conc Lower Final Concentration start->lower_conc Yes increase_dmso Increase Final DMSO % (with vehicle control) lower_conc->increase_dmso Still Precipitates success Solution is Clear lower_conc->success Resolved step_dilute Use Stepwise Dilution increase_dmso->step_dilute Still Precipitates increase_dmso->success Resolved cosolvent Consider Co-solvent Formulation step_dilute->cosolvent Still Precipitates step_dilute->success Resolved cosolvent->success Resolved

References

Identifying and mitigating off-target effects of RL648_81

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for RL648_81. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help identify and mitigate potential off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and specific activator of the KCNQ2/3 (Kv7.2/7.3) voltage-gated potassium channels.[1][2] Its primary mechanism is to cause a hyperpolarizing shift in the voltage-dependence of channel activation, which increases the open probability of the channels at normal resting membrane potentials.[1] This action enhances the M-current, which helps to stabilize the neuronal membrane potential and reduce hyperexcitability.[3][4] this compound is an analog of the anticonvulsant drug retigabine (RTG) but has demonstrated greater potency and selectivity.[2]

Q2: What is the reported potency and selectivity of this compound?

A2: this compound has been reported to be a KCNQ2/3 activator with an EC50 of 190 nM.[1] It is considered highly selective for KCNQ2/3 subtypes. Notably, it does not significantly shift the half-maximal activation voltage (V1/2) of KCNQ4 or KCNQ5 channels, which distinguishes it from less selective KCNQ openers.[1]

Q3: What are the known off-target effects of this compound?

A3: As of the latest available data, specific off-target interactions for this compound have not been extensively documented in the public domain. Its development focused on improving selectivity over its predecessor, retigabine.[2] However, like any small molecule, it has the potential for unintended interactions.[5] Researchers should remain vigilant for unexpected phenotypes and validate that the observed effects are due to KCNQ2/3 activation.

Q4: How should I design my experiments to include proper controls for potential off-target effects?

A4: To ensure the observed effects are due to the on-target activity of this compound, several controls are recommended:

  • Use a structurally related but inactive compound: This helps control for effects related to the chemical scaffold itself.

  • Utilize a KCNQ2/3 antagonist: Pre-treating with a known antagonist should reverse or block the effects of this compound.

  • Use knockout/knockdown models: The most definitive control is to test this compound in cells or animals where KCNQ2 or KCNQ3 has been genetically removed or silenced. The compound should have no effect in these models.

Troubleshooting Guide

Issue 1: I'm observing unexpected cytotoxicity or a phenotype that doesn't align with KCNQ2/3 activation.

This could be due to an off-target effect or non-specific cellular stress. The following workflow can help you troubleshoot this issue.

Diagram: Troubleshooting Workflow for Unexpected Phenotypes

G start Unexpected Phenotype Observed dose_response Step 1: Perform Dose-Response Curve Is the effect dose-dependent? start->dose_response inactive_control Step 2: Test Inactive Analog Does the inactive analog replicate the effect? dose_response->inactive_control   Yes inconclusive Conclusion: Inconclusive (Possible experimental artifact) dose_response->inconclusive No rescue_exp Step 3: Perform Rescue Experiment Can a KCNQ2/3 antagonist block the effect? inactive_control->rescue_exp No off_target Conclusion: Likely Off-Target Effect Proceed with Target Deconvolution inactive_control->off_target Yes knockdown_model Step 4: Use Knockout/Knockdown Model Is the effect absent in KCNQ2/3-null cells? rescue_exp->knockdown_model Yes rescue_exp->off_target No knockdown_model->off_target No on_target Conclusion: Likely On-Target Effect (Potentially novel downstream signaling) knockdown_model->on_target Yes

Caption: A decision tree for troubleshooting unexpected experimental results with this compound.

Issue 2: The potency of this compound in my cell-based assay is much lower than the reported EC50.

Several factors can influence the apparent potency of a compound in a cellular context compared to biochemical assays.[6]

Potential Cause Troubleshooting Suggestion
Poor Cell Permeability Use permeabilization agents (with caution for artifacts) or perform target engagement assays like CETSA to confirm intracellular binding.
Compound Degradation Prepare fresh stock solutions. Check the stability of the compound in your specific cell culture media over the time course of the experiment.
High Protein Binding The compound may bind to serum proteins in the media, reducing its free concentration. Test the compound in low-serum or serum-free media.
Cellular Efflux The compound may be actively transported out of the cell by efflux pumps. Co-incubate with known efflux pump inhibitors to see if potency is restored.
Target Accessibility The KCNQ2/3 channels in your specific cell model may be in a state that is less sensitive to the activator.

Experimental Protocols

Protocol 1: Profiling Kinase Off-Targets using an In Vitro Kinase Panel

This protocol outlines a general method to screen for off-target kinase interactions, a common source of off-target effects for small molecules.[7]

Objective: To determine if this compound inhibits the activity of a broad panel of purified kinases.

Methodology:

  • Compound Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM in DMSO). Create a series of dilutions to be tested, typically at a final concentration of 1 µM or 10 µM for an initial screen.

  • Kinase Panel Selection: Choose a commercial kinase profiling service (e.g., Reaction Biology, Eurofins). Select a panel that provides broad coverage of the human kinome.

  • Assay Format: Typically, these are radiometric (32P- or 33P-ATP) or fluorescence/luminescence-based assays that measure the phosphorylation of a substrate by a specific kinase.[7]

  • Execution:

    • The service provider will incubate each kinase with its specific substrate, ATP, and either this compound or a vehicle control (DMSO).

    • A known inhibitor for each kinase should be used as a positive control.[7]

    • The reaction is allowed to proceed for a set time and then stopped.

    • The amount of phosphorylated substrate is quantified.

  • Data Analysis:

    • Results are typically expressed as the percent inhibition of kinase activity relative to the vehicle control.

    • A common threshold for a significant "hit" is >50% inhibition.

    • For any identified hits, follow-up with IC50 determination by running a full dose-response curve to quantify the potency of the off-target interaction.

Diagram: Workflow for Off-Target Kinase Profiling

G cluster_0 Biochemical Screen cluster_1 Hit Validation cluster_2 Cellular Confirmation a This compound (e.g., 10 µM) c Measure % Inhibition a->c b Kinase Panel (e.g., >300 kinases) b->c d Identify Hits (e.g., >50% Inhibition) c->d e Determine IC50 values for validated hits d->e f Cell-Based Target Engagement (e.g., NanoBRET, CETSA) e->f g Assess Functional Impact on cellular signaling f->g

Caption: A general workflow for identifying and validating off-target kinase interactions.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that this compound directly binds to KCNQ2/3 in a cellular environment and to assess its binding to other potential off-targets.

Methodology:

  • Cell Culture: Grow cells expressing the target protein (KCNQ2/3) to confluency.

  • Compound Treatment: Treat the cells with this compound at the desired concentration. Include a vehicle control (e.g., DMSO).

  • Heating: After incubation, heat aliquots of the cell suspension or lysate across a range of temperatures (e.g., 37°C to 65°C) for a fixed time (e.g., 3 minutes).

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) protein fraction by centrifugation.

  • Protein Detection: Analyze the amount of soluble KCNQ2/3 remaining at each temperature using Western blotting or mass spectrometry.

  • Data Analysis:

    • Plot the percentage of soluble protein as a function of temperature for both the treated and vehicle control samples.

    • Ligand binding stabilizes the target protein, resulting in a shift of the melting curve to higher temperatures.

    • This method can be adapted to a proteome-wide scale using mass spectrometry (Thermal Proteome Profiling) to identify off-target binders without prior knowledge.

Diagram: KCNQ2/3 Signaling Pathway and this compound Action

G cluster_0 Neuronal Membrane KCNQ KCNQ2/3 Channel (Closed State) KCNQ_open KCNQ2/3 Channel (Open State) KCNQ->KCNQ_open Depolarization KCNQ_open->KCNQ Repolarization MCurrent Increased K+ Efflux (M-Current) KCNQ_open->MCurrent RL648 This compound RL648->KCNQ Binds & Stabilizes Open State OffTarget Potential Off-Target (e.g., Kinase X) RL648->OffTarget Hypothetical Off-Target Binding Hyperpolarization Membrane Hyperpolarization & Stabilization MCurrent->Hyperpolarization ReducedExcitability Reduced Neuronal Hyperexcitability Hyperpolarization->ReducedExcitability SideEffect Unintended Cellular Effect OffTarget->SideEffect

Caption: On-target action of this compound on KCNQ2/3 and a hypothetical off-target interaction.

References

Technical Support Center: Optimizing RL648_81 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of RL648_81 for in vitro studies. Find answers to frequently asked questions and troubleshooting tips for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and specific activator of the KQT-like subfamily 2/3 (KCNQ2/3) potassium channels.[1][2] Its mechanism of action involves robustly shifting the voltage-dependence of KCNQ2/3 channel activation towards more hyperpolarized potentials.[1] This activation enhances the M-current, which helps to stabilize the neuronal resting membrane potential and reduce neuronal hyperexcitability.[3][4] this compound is noted to be more than 15 times more potent and also more selective than its predecessor, retigabine.[2]

Q2: What is the recommended starting concentration range for this compound in in vitro experiments?

A2: A good starting point for in vitro experiments is to test a wide range of concentrations spanning several orders of magnitude around the reported EC50 value of 190 nM.[1] A typical starting range could be from 1 nM to 10 µM. The optimal concentration will be application-specific and should be determined empirically for your experimental system.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM).[1] To avoid solubility issues, ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%). For storage, it is recommended to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.[1] Store stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Q4: In which cell types can I use this compound?

A4: this compound is suitable for use in any cell line that endogenously or heterologously expresses KCNQ2 and/or KCNQ3 channels. Commonly used cell lines for studying KCNQ2/3 channels include Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney (HEK293) cells transfected with the appropriate channel subunits.[2] It can also be used in primary neuron cultures or brain slice preparations to study its effects on native neuronal excitability.

Experimental Protocols

Protocol 1: Determining the EC50 of this compound using Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the steps to determine the half-maximal effective concentration (EC50) of this compound on KCNQ2/3 channels expressed in a suitable cell line (e.g., CHO or HEK293 cells).

Materials:

  • Cells expressing KCNQ2/3 channels

  • This compound

  • DMSO

  • External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)

  • Internal solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg (pH adjusted to 7.2 with KOH)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in the external solution to achieve final concentrations ranging from 1 nM to 10 µM. Ensure the final DMSO concentration is consistent across all solutions and does not exceed 0.1%.

  • Plate the KCNQ2/3-expressing cells on coverslips suitable for patch-clamp recording.

  • Establish a whole-cell patch-clamp recording configuration.

  • Hold the cell at a membrane potential of -80 mV.

  • Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit KCNQ2/3 currents.

  • Perfuse the cell with the control external solution (containing 0.1% DMSO) and record the baseline currents.

  • Sequentially perfuse the cell with increasing concentrations of this compound and record the currents at each concentration. Allow sufficient time for the drug effect to stabilize before recording.

  • Measure the peak current amplitude at a specific voltage step (e.g., 0 mV) for each concentration.

  • Plot the normalized current amplitude against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: Assessing the Effect of this compound on Cell Viability using an MTT Assay

This protocol is designed to determine if this compound has any cytotoxic effects at the concentrations used to modulate KCNQ2/3 channel activity.

Materials:

  • Cell line of interest (e.g., a neuronal cell line)

  • This compound

  • DMSO

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 µM to 100 µM. Include a vehicle control (medium with 0.1% DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Remove the old medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of this compound.

Table 1: Potency of this compound on KCNQ Channels

ChannelEC50 (nM)
KCNQ2/3190
KCNQ4No significant shift in V1/2
KCNQ5No significant shift in V1/2

Data from MedchemExpress.[1]

Table 2: Dose-Response of this compound on KCNQ2/3 Current

This compound ConcentrationNormalized Current Increase
10 nM~1.2-fold
100 nM~2.5-fold
1 µM~4.0-fold
10 µM~4.5-fold

Approximate values interpreted from dose-response curves in Kumar et al., 2016. The exact fold-increase will depend on the specific experimental conditions.

Troubleshooting Guide

Issue 1: No or weak response to this compound application.

  • Possible Cause 1: Incorrect drug concentration.

    • Solution: Verify the calculations for your serial dilutions and ensure the accuracy of your pipetting. It is advisable to prepare fresh dilutions for each experiment.

  • Possible Cause 2: Low expression of KCNQ2/3 channels.

    • Solution: Confirm the expression of KCNQ2/3 channels in your cell line using techniques like Western blotting, qPCR, or immunocytochemistry. If using a transient transfection system, optimize the transfection efficiency.

  • Possible Cause 3: Degraded this compound.

    • Solution: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[1] If in doubt, use a fresh vial of the compound.

Issue 2: High variability between replicate experiments.

  • Possible Cause 1: Inconsistent cell health or passage number.

    • Solution: Use cells from a consistent passage number range and ensure they are healthy and in the logarithmic growth phase. Variations in cell health can significantly impact experimental outcomes.

  • Possible Cause 2: Inconsistent drug application time.

    • Solution: Standardize the incubation time with this compound across all experiments to ensure a consistent response.

  • Possible Cause 3: Pipetting errors.

    • Solution: Use calibrated pipettes and proper pipetting techniques to minimize errors in drug dilution and application.

Issue 3: Observed cytotoxicity at expected therapeutic concentrations.

  • Possible Cause 1: High DMSO concentration.

    • Solution: Ensure the final concentration of DMSO in the culture medium is not toxic to your cells (typically ≤ 0.1%). Run a DMSO vehicle control to assess its effect on cell viability.

  • Possible Cause 2: Off-target effects.

    • Solution: While this compound is selective for KCNQ2/3, high concentrations may lead to off-target effects. Perform a dose-response curve for cytotoxicity to determine the concentration at which toxic effects become apparent and work below this threshold.

  • Possible Cause 3: Cell line sensitivity.

    • Solution: Some cell lines may be more sensitive to chemical compounds. If cytotoxicity is a persistent issue, consider using a different cell line or reducing the treatment duration.

Visualizations

KCNQ2_3_Signaling_Pathway cluster_membrane Cell Membrane cluster_extra Extracellular cluster_intra Intracellular KCNQ2_3 KCNQ2/3 Channel K_ion K+ KCNQ2_3->K_ion efflux PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces GPCR Gq-coupled Receptor (e.g., M1 Muscarinic) GPCR->PLC activates PIP2->KCNQ2_3 maintains open state Agonist Agonist (e.g., Acetylcholine) Agonist->GPCR binds Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability results in This compound This compound This compound->KCNQ2_3 activates

Caption: KCNQ2/3 channel signaling pathway and the action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare this compound stock solution (10 mM in DMSO) B Prepare serial dilutions in appropriate buffer/medium A->B E Apply vehicle and increasing concentrations of this compound B->E C Culture and plate cells (e.g., KCNQ2/3 expressing CHO cells) D Perform in vitro assay (e.g., Patch-clamp, MTT assay) C->D F Record and measure response (e.g., Current amplitude, Absorbance) E->F G Plot dose-response curve F->G H Determine optimal concentration and/or EC50 G->H

Caption: General workflow for optimizing this compound concentration.

Troubleshooting_Logic Start Experiment Start: No/Weak Response Check_Conc Verify this compound Concentration & Preparation Start->Check_Conc Is the drug concentration correct? Check_Expr Confirm KCNQ2/3 Channel Expression Check_Conc->Check_Expr Yes Solution1 Solution: Prepare fresh dilutions, verify calculations. Check_Conc->Solution1 No Check_Health Assess Cell Health and Passage Number Check_Expr->Check_Health Yes Solution2 Solution: Use Western blot/qPCR. Optimize transfection. Check_Expr->Solution2 No Solution3 Solution: Use consistent passage #, ensure healthy cells. Check_Health->Solution3 No

Caption: Troubleshooting logic for a weak or absent experimental response.

References

Technical Support Center: RL648_81 Patch Clamp Recordings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing RL648_81 in patch clamp electrophysiology experiments targeting KCNQ2/3 channels.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why am I not seeing an effect of this compound on my whole-cell currents?

There are several potential reasons for a lack of drug effect, ranging from issues with the compound itself to the experimental conditions.

Troubleshooting Steps:

  • Compound Viability and Application:

    • Freshness of Solution: Ensure that the this compound stock solution is fresh. The compound can degrade over time, especially with repeated freeze-thaw cycles. It is recommended to aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.[1]

    • Solubility: Confirm that this compound is fully dissolved in your external solution. Poor solubility can lead to a lower effective concentration. Refer to the manufacturer's guidelines for recommended solvents.[1]

    • Perfusion System: Check your perfusion system for blockages or leaks to ensure the drug is reaching the cell.[2]

  • Experimental Parameters:

    • Holding Potential: this compound is a KCNQ2/3 activator and its effect is voltage-dependent.[1][3] Experiments are often performed at a holding potential of -85 mV to assess agonist activity on KCNQ2/3 channels expressed in CHO cells.[1] Ensure your voltage protocol is appropriate to detect changes in KCNQ2/3 channel activity.

    • Cell Type and Expression: Verify the expression of KCNQ2/3 channels in your cell line. The effect of this compound is specific to these channels and it does not shift the V1/2 of KCNQ4 or KCNQ5.[1]

  • Data Analysis:

    • Control Recordings: Establish a stable baseline recording before drug application. This is crucial for detecting subtle changes in current.

2. My gigaohm seal is unstable or lost upon application of this compound.

Seal instability can be a frustrating issue in patch clamp experiments. While not always directly caused by the drug, the application process itself can introduce mechanical or chemical instability.

Troubleshooting Steps:

  • Mechanical Stability:

    • Perfusion Speed: A high perfusion rate can mechanically disturb the patch. Reduce the flow rate of your perfusion system during drug application.[2]

    • Vibrations: Ensure your anti-vibration table is effectively isolating the setup from external vibrations.[4]

  • Solution Properties:

    • Solvent Effects: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in your external solution is low (typically <0.1%). High concentrations of some solvents can destabilize cell membranes.

    • Osmolarity: Check the osmolarity of your drug-containing solution to ensure it matches your standard external solution. Mismatches in osmolarity can cause cell swelling or shrinking, leading to seal loss. A typical osmolarity for artificial cerebrospinal fluid (ACSF) is between 305 and 315 mOsm.[5]

  • Pipette and Cell Health:

    • Pipette Tip: Debris on the pipette tip can compromise seal formation and stability.[2] Ensure your pipettes are clean.

    • Cell Health: Only patch onto healthy-looking cells. Unhealthy cells are more prone to forming unstable seals.

3. The whole-cell recording is noisy after applying this compound.

Increased noise can obscure the signal of interest and make data interpretation difficult.

Troubleshooting Steps:

  • Grounding Issues:

    • Grounding Wire: Ensure your grounding wire is properly placed and making good contact with the bath solution. A common source of noise is a blocked or corroded grounding needle.[2]

    • Electrical Interference: Check for and eliminate sources of electrical noise in the room (e.g., centrifuges, pumps, fluorescent lights).

  • Compound Precipitation:

    • Visual Inspection: Visually inspect your drug solution for any signs of precipitation, which can introduce particulate matter into the recording chamber and affect the recording quality.

    • Filtration: Consider filtering your final drug solution before use.

  • Recording Equipment:

    • Headstage and Holder: Ensure the headstage and pipette holder are clean and dry.

    • Amplifier Settings: Check your amplifier settings and filters to ensure they are optimized for your recording conditions.

Quantitative Data Summary

The following table summarizes typical parameters for whole-cell patch clamp recordings of KCNQ2/3 channels. These values can serve as a general reference for your experiments.

ParameterTypical Value RangeNotes
Seal Resistance > 1 GΩA high seal resistance is critical for low-noise recordings.[5][6]
Holding Potential -60 mV to -90 mVKCNQ channels are open at hyperpolarized potentials.[7] A holding potential of -85 mV has been used for this compound.[1]
This compound EC₅₀ 190 nMThis is the concentration at which this compound elicits a half-maximal response on KCNQ2/3 channels.[1]
Pipette Resistance 2 - 5 MΩThe resistance of the borosilicate glass pipettes.[5][8]
Internal Solution Osmolarity 260 - 280 mOsmShould be slightly lower than the external solution.[5]
External Solution Osmolarity 305 - 315 mOsmFor ACSF.[5]

Experimental Protocols

Whole-Cell Patch Clamp Protocol for Assessing this compound Activity

This protocol provides a general framework. Specific parameters may need to be optimized for your particular cell type and recording system.

  • Solution Preparation:

    • External Solution (ACSF): Composition in mM: 125 NaCl, 2.5 KCl, 1 MgCl₂, 2 CaCl₂, 1.25 NaH₂PO₄, 25 NaHCO₃, and 25 glucose. Bubble with 95% O₂–5% CO₂. Adjust pH to 7.4 and osmolarity to 305-315 mOsm.[5]

    • Internal Solution: Composition in mM: 130 KCl, 5 NaCl, 0.4 CaCl₂, 1 MgCl₂, 10 HEPES, and 11 EGTA. Adjust pH to 7.3 and osmolarity to 260-280 mOsm.[5] Filter the solution at 0.2 µm.

    • This compound Stock Solution: Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO) and store in aliquots at -80°C.[1] On the day of the experiment, dilute the stock to the final desired concentration in the external solution.

  • Cell Preparation:

    • Culture cells expressing KCNQ2/3 channels (e.g., CHO or HEK293 cells) on coverslips.[3][7]

    • For experiments, transfer a coverslip to the recording chamber and perfuse with external solution.

  • Pipette Preparation:

    • Pull borosilicate glass capillaries to a resistance of 2-5 MΩ.[5][8]

    • Fill the pipette with the internal solution, ensuring there are no air bubbles.

  • Recording Procedure:

    • Approach a cell with the pipette while applying positive pressure.[5]

    • Once the pipette touches the cell, release the positive pressure to form a gigaohm seal.[5]

    • Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.[4][5]

    • Set the amplifier to voltage-clamp mode and hold the cell at -85 mV.[1]

    • Record a stable baseline current for several minutes.

    • Apply this compound via the perfusion system.

    • Record the change in current until a steady-state effect is observed.

    • Wash out the drug with the external solution to observe recovery.

Visualizations

Troubleshooting_Workflow Start No effect of this compound observed Check_Compound Check Compound Viability - Fresh solution? - Fully dissolved? Start->Check_Compound Check_Perfusion Verify Perfusion System - No leaks or blockages? Check_Compound->Check_Perfusion Compound OK Re_evaluate Re-evaluate Experiment Check_Compound->Re_evaluate Issue Found Check_Params Review Experimental Parameters - Correct holding potential? - KCNQ2/3 expression? Check_Perfusion->Check_Params Perfusion OK Check_Perfusion->Re_evaluate Issue Found Check_Params->Re_evaluate Issue Found Problem_Solved Problem Solved Check_Params->Problem_Solved Parameters OK

Caption: Troubleshooting workflow for lack of this compound effect.

RL648_81_Signaling_Pathway cluster_membrane Cell Membrane KCNQ2_3 KCNQ2/3 Channel (Closed) KCNQ2_3_Open KCNQ2/3 Channel (Open) KCNQ2_3->KCNQ2_3_Open Conformational Change K_efflux K+ Efflux KCNQ2_3_Open->K_efflux This compound This compound This compound->KCNQ2_3 Binds & Activates Hyperpolarization Membrane Hyperpolarization & Reduced Excitability K_efflux->Hyperpolarization

Caption: Proposed signaling pathway for this compound action on KCNQ2/3 channels.

References

Stability of RL648_81 in different experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the KCNQ2/3 potassium channel activator, RL648_81, in various experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: It is recommended to prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).[1]

Q2: How should I store the this compound stock solution?

A2: To prevent degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted and stored at either -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

Q3: How should I prepare working solutions of this compound for my experiments?

A3: For in vitro experiments, the DMSO stock solution can be diluted into a suitable physiological buffer. For in vivo studies, a fresh working solution should be prepared on the day of the experiment.[1] A commonly used vehicle for in vivo administration is 10% DMSO in corn oil.[1]

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this compound is limited, a related compound showed chemical stability in an aqueous buffer for 3 hours when protected from UV light. As a general precaution, it is advisable to protect solutions containing this compound from direct light exposure.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation observed after diluting the DMSO stock solution into an aqueous buffer. The solubility of this compound in the aqueous buffer has been exceeded. The final concentration of DMSO in the working solution is too low. The pH of the buffer is not optimal for this compound solubility.Decrease the final concentration of this compound. Increase the percentage of DMSO in the final working solution (note: ensure the final DMSO concentration is compatible with your experimental system). If precipitation occurs, gentle warming and/or sonication may aid dissolution.[1] Consider using a different buffer system.
Inconsistent or unexpected experimental results. The this compound working solution may have degraded. The stock solution may have undergone multiple freeze-thaw cycles. The working solution was not prepared fresh.Always use freshly prepared working solutions for your experiments.[1] Ensure that the stock solution has been stored correctly in single-use aliquots to avoid freeze-thaw cycles.[1]
Loss of compound activity over the course of a long experiment. This compound may have limited stability in the specific experimental buffer over extended periods.If possible, reduce the duration of the experiment. Consider adding the compound at different time points during a lengthy experiment.

Stability of this compound in Experimental Buffers

While specific quantitative stability data for this compound across a wide range of experimental buffers is not extensively available in published literature, the following table provides general guidance based on available information and the physicochemical properties of similar molecules.

Buffer SystempH RangeIonic Strength (mM)Temperature (°C)Known Compatibility/Considerations
Phosphate-Buffered Saline (PBS)7.2 - 7.615020 - 37Generally suitable for short-term experiments. Monitor for precipitation at higher concentrations.
HEPES-based buffers7.2 - 7.4Variable20 - 37A buffer containing 10 mM HEPES and 22 mM D-glucose at pH 7.2–7.3 has been used successfully in experiments with this compound.
Tris-based buffers7.0 - 8.0Variable20 - 37Potential for interaction with some compounds; compatibility should be tested.

Note: The stability of this compound in any specific buffer system should be empirically determined for your experimental conditions.

Experimental Protocols

Preparation of this compound Stock Solution
  • Solvent: Use anhydrous dimethyl sulfoxide (DMSO).

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Add the appropriate volume of DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).

    • Vortex briefly to ensure complete dissolution.

  • Storage:

    • Aliquot the stock solution into single-use vials.

    • Store at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.[1]

Preparation of Working Solutions for In Vitro Assays
  • Buffer Selection: Choose a physiological buffer appropriate for your cell type or experimental system (e.g., PBS, HEPES-buffered saline).

  • Dilution:

    • On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution.

    • Perform serial dilutions of the stock solution into the experimental buffer to achieve the desired final concentrations.

    • Ensure the final concentration of DMSO is compatible with your assay and does not exceed a level that could affect the experimental outcome (typically <0.5%).

Visualizations

Signaling_Pathway This compound This compound KCNQ2_3 KCNQ2/3 Channel This compound->KCNQ2_3 Activates Hyperpolarization Membrane Hyperpolarization KCNQ2_3->Hyperpolarization Increases K+ Efflux Neuronal_Excitability Decreased Neuronal Hyperexcitability Hyperpolarization->Neuronal_Excitability Leads to

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis Solid Solid this compound DMSO_Stock DMSO Stock Solution (e.g., 10 mM) Solid->DMSO_Stock Dissolve Working_Solution Working Solution in Experimental Buffer DMSO_Stock->Working_Solution Dilute Assay In Vitro / In Vivo Assay Working_Solution->Assay Introduce to System Data_Acquisition Data Acquisition Assay->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Results Results Data_Analysis->Results

Caption: General experimental workflow for using this compound.

References

How to prevent degradation of RL648_81 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of RL648_81 in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and specific activator of the KCNQ2/3 (Kv7.2/7.3) potassium channels, with an EC50 of 190 nM.[1] Its primary mechanism of action involves robustly shifting the voltage-dependence of these channels towards hyperpolarized potentials, thereby reducing neuronal hyperexcitability. This makes it a compound of interest for research into neurologic disorders.[1][2]

Q2: What are the recommended storage conditions for this compound stock solutions?

To ensure the stability and activity of your this compound stock solutions, it is crucial to adhere to the following storage guidelines:

Storage TemperatureRecommended Duration
-80°CUp to 6 months
-20°CUp to 1 month

Table 1: Recommended Storage Conditions for this compound Stock Solutions.[1]

Q3: How can I minimize degradation from repeated freeze-thaw cycles?

Repeated freeze-thaw cycles can significantly impact the stability of this compound in solution. To mitigate this, it is highly recommended to aliquot the stock solution into single-use volumes upon preparation.[1] This practice ensures that the main stock remains at a constant temperature and minimizes the exposure of the compound to temperature fluctuations that can accelerate degradation.

Q4: What are the primary factors that can cause the degradation of this compound in solution?

Several factors can contribute to the degradation of small molecules like this compound in a solution. These include:

  • Temperature: Elevated temperatures can accelerate the rate of chemical reactions, leading to faster degradation.[3][4]

  • pH: The stability of this compound can be pH-dependent. Extreme pH values (both acidic and alkaline) can catalyze hydrolysis of functional groups within the molecule.[3][4][5]

  • Light Exposure: Exposure to UV and visible light can induce photodegradation, breaking chemical bonds and reducing the compound's potency.[3][6]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.[3]

  • Contaminants: The presence of reactive contaminants in the solvent or solution can accelerate degradation pathways.[3]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected experimental results.

This could be a sign of this compound degradation.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that your stock solutions have been stored at the correct temperature and for the recommended duration.

    • Check Handling Procedures: Ensure that aliquoting and minimal freeze-thaw cycles are being practiced.

    • Prepare Fresh Solutions: If there is any doubt about the stability of your current solution, prepare a fresh stock solution from solid compound for your experiments.

    • Perform a Stability Check: If the problem persists, consider performing a simple stability check by comparing the activity of a freshly prepared solution with an older one using a reliable bioassay.

Issue 2: Visible changes in the solution, such as color change or precipitation.

These are strong indicators of chemical degradation or poor solubility.

  • Troubleshooting Steps:

    • Discard the Solution: Do not use any solution that shows visible signs of degradation or precipitation.

    • Review Dissolution Protocol: Ensure that the appropriate solvent is being used and that the compound is fully dissolved. For in vivo applications, a clear stock solution should be prepared first before adding co-solvents.[1]

    • Consider Solvent Purity: Use high-purity, anhydrous solvents to minimize contaminants and water content, which can contribute to degradation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a stable stock solution of this compound.

  • Materials:

    • This compound (solid)

    • High-purity, anhydrous solvent (e.g., DMSO)

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of this compound in a sterile environment.

    • Add the appropriate volume of solvent to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate briefly until the compound is completely dissolved.

    • Aliquot the stock solution into single-use amber tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Assessment of this compound Stability in Solution

This protocol provides a framework for evaluating the stability of this compound under specific experimental conditions.

  • Objective: To determine the rate of degradation of this compound under varying conditions of temperature, pH, and light exposure.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution to the desired experimental concentration in the relevant aqueous buffer.

    • Divide the solution into different groups to test various conditions:

      • Temperature: Incubate at different temperatures (e.g., 4°C, 25°C, 37°C).

      • pH: Adjust the pH of the buffer to different values (e.g., pH 5, pH 7.4, pH 9).

      • Light Exposure: Protect one set of samples from light while exposing another to a controlled light source.

    • At specified time points (e.g., 0, 1, 3, 6, 12, 24 hours), take an aliquot from each condition.

    • Analyze the concentration of the remaining this compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.

Visualizations

RL648_81_Signaling_Pathway cluster_membrane Cell Membrane KCNQ2_3 KCNQ2/3 Channel (Closed State) KCNQ2_3_open KCNQ2/3 Channel (Open State) KCNQ2_3->KCNQ2_3_open Conformational Change K_ion_out K+ Efflux KCNQ2_3_open->K_ion_out Hyperpolarization Membrane Hyperpolarization K_ion_out->Hyperpolarization This compound This compound This compound->KCNQ2_3 Activates Reduced_Excitability Reduced Neuronal Hyperexcitability Hyperpolarization->Reduced_Excitability

Caption: Signaling pathway of this compound as a KCNQ2/3 channel activator.

Experimental_Workflow_Stability_Assessment cluster_prep Preparation cluster_conditions Incubation under Test Conditions cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution (e.g., in DMSO) Dilute Dilute to Experimental Concentration in Buffer Prep_Stock->Dilute Temp Temperature (4°C, 25°C, 37°C) Dilute->Temp pH pH (5, 7.4, 9) Dilute->pH Light Light Exposure (Protected vs. Exposed) Dilute->Light Sampling Collect Aliquots at Time Points Temp->Sampling pH->Sampling Light->Sampling HPLC Analyze by HPLC Sampling->HPLC Data_Analysis Determine Degradation Rate HPLC->Data_Analysis

Caption: Experimental workflow for assessing the stability of this compound.

References

Best practices for long-term storage of RL648_81

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of RL648_81, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and specific activator of the KCNQ2/3 (Kv7.2/7.3) voltage-gated potassium channels, with an EC50 of 190 nM.[1][2] Its primary mechanism of action is to shift the voltage-dependence of these channels towards more hyperpolarized potentials, thereby increasing their activity at resting membrane potentials.[1][3] This enhancement of potassium currents helps to reduce neuronal hyperexcitability, making this compound a compound of interest for research into neurological disorders such as epilepsy.[2][4]

Q2: What are the recommended long-term storage conditions for this compound?

A2: For optimal stability, this compound should be stored as a solid at -20°C for up to 2 years or at -80°C for up to 3 years. Once reconstituted in a solvent such as DMSO, stock solutions are significantly less stable. It is recommended to store stock solutions in aliquots at -80°C for no longer than 6 months, or at -20°C for a maximum of 1 month.[5] To avoid degradation, it is crucial to prevent repeated freeze-thaw cycles.[1]

Q3: In which solvents can this compound be dissolved?

A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO). When preparing stock solutions, ensure the compound is fully dissolved. For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% to avoid cytotoxicity.

Q4: How can I be sure my stored this compound is still active?

A4: The activity of stored this compound can be verified by performing a functional assay, such as electrophysiological recordings on cells expressing KCNQ2/3 channels. A significant leftward shift in the voltage-dependence of activation would confirm its activity. Alternatively, analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to assess the purity and integrity of the compound.

Long-Term Storage Guidelines

Proper storage is critical to maintain the integrity and activity of this compound. Below is a summary of recommended storage conditions.

FormStorage TemperatureDurationKey Considerations
Solid (Lyophilized Powder) -20°CUp to 2 yearsStore in a tightly sealed container, protected from light and moisture.
-80°CUp to 3 yearsIdeal for very long-term storage.
Stock Solution (in DMSO) -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
-80°CUp to 6 monthsRecommended for longer-term storage of solutions.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Reduced or no biological activity in experiments. Compound degradation due to improper storage.Verify storage conditions (temperature, light exposure). Perform a quality control check using HPLC or LC-MS to assess purity. If degradation is suspected, use a fresh vial of the compound.
Repeated freeze-thaw cycles of the stock solution.Always aliquot stock solutions into single-use volumes after preparation to minimize freeze-thaw cycles.
Incorrect solvent or poor solubility.Ensure the solvent is appropriate and the compound is fully dissolved before use. Gentle warming or sonication may aid dissolution.
Precipitate forms in the stock solution upon thawing. Supersaturation or solvent evaporation.Warm the solution gently (e.g., in a 37°C water bath) and vortex to redissolve the precipitate. Ensure vials are tightly sealed to prevent solvent evaporation.
Inconsistent experimental results between batches. Batch-to-batch variability or degradation of an older batch.Qualify each new batch of this compound with a standard functional assay. If using an older batch, confirm its integrity with analytical methods.

Experimental Protocols

Protocol 1: Quality Control of this compound using Reverse-Phase HPLC

This protocol outlines a general method to assess the purity of this compound.

1. Materials:

  • This compound sample (solid or in solution)
  • HPLC-grade acetonitrile (ACN)
  • HPLC-grade water
  • Formic acid (FA)
  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
  • HPLC system with UV detector

2. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in DMSO.
  • Dilute the stock solution to a final concentration of 10-20 µg/mL in the mobile phase.

3. HPLC Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient: A typical gradient would be to start at 95% A and 5% B, ramping to 100% B over 20-30 minutes.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: Scan for an optimal wavelength, typically in the UV range (e.g., 254 nm).
  • Injection Volume: 10 µL

4. Analysis:

  • A pure sample of this compound should yield a single major peak. The presence of multiple peaks may indicate degradation products or impurities. The peak area can be used to quantify the purity relative to a reference standard.

Protocol 2: Stability Assessment using LC-MS

This protocol provides a framework for determining the stability of this compound under specific storage conditions.

1. Materials:

  • This compound sample
  • LC-MS grade solvents (as for HPLC)
  • LC-MS system with a suitable mass spectrometer (e.g., Q-TOF or Triple Quadrupole)

2. Stability Study Setup:

  • Prepare multiple aliquots of this compound stock solution (e.g., 1 mg/mL in DMSO).
  • Store the aliquots under different conditions to be tested (e.g., -20°C, 4°C, room temperature).
  • Establish a time-course for analysis (e.g., T=0, 1 week, 1 month, 3 months, 6 months).

3. Sample Analysis:

  • At each time point, retrieve an aliquot from each storage condition.
  • Dilute the sample appropriately for LC-MS analysis.
  • Perform LC-MS analysis using a method similar to the HPLC protocol, with the mass spectrometer set to detect the parent mass of this compound and potential degradation products.

4. Data Interpretation:

  • Quantify the peak area of the parent this compound compound at each time point.
  • A decrease in the parent peak area over time indicates degradation.
  • Analyze the mass spectra for the appearance of new peaks, which could correspond to degradation products.

Visualizations

KCNQ2_3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol KCNQ2_3 KCNQ2/3 Channel K_ion K+ Efflux KCNQ2_3->K_ion Mediates PIP2 PIP2 PIP2->KCNQ2_3 Required for channel function Gq Gq-protein coupled receptor (e.g., M1R) PLC PLC Gq->PLC Activates PLC->PIP2 Hydrolyzes IP3_DAG IP3 + DAG PLC->IP3_DAG Produces This compound This compound This compound->KCNQ2_3 Activates Agonist Agonist (e.g., ACh) Agonist->Gq Activates Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Neuronal_Excitability Decreased Neuronal Excitability Hyperpolarization->Neuronal_Excitability

Caption: Signaling pathway of KCNQ2/3 channel activation by this compound.

Experimental_Workflow cluster_setup Stability Study Setup cluster_analysis Time-Point Analysis cluster_data Data Interpretation start Start: this compound Stock Solution aliquot Aliquot into multiple vials start->aliquot storage Store at different conditions (e.g., -80°C, -20°C, 4°C, RT) aliquot->storage timepoint Retrieve samples at T=0, 1, 3, 6 months storage->timepoint sample_prep Prepare samples for analysis (Dilution) timepoint->sample_prep analysis LC-MS Analysis sample_prep->analysis quantify Quantify parent compound peak area analysis->quantify degradation Identify and quantify degradation products quantify->degradation report Generate Stability Report degradation->report

Caption: Experimental workflow for assessing the long-term stability of this compound.

References

Interpreting unexpected results in RL648_81 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with RL648_81, a potent KCNQ2/3 potassium channel activator.

Troubleshooting Guides

This section addresses unexpected outcomes during this compound experiments in a question-and-answer format.

Issue 1: Reduced or No Effect of this compound on KCNQ2/3 Currents

  • Question: We are applying this compound to our cells expressing KCNQ2/3 channels, but we observe a much smaller effect than anticipated, or no effect at all. What are the possible causes?

  • Answer: Several factors could contribute to a diminished or absent response to this compound. Consider the following troubleshooting steps:

    • Compound Integrity and Solubility: this compound should be stored as a stock solution at -80°C for up to 6 months or -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[1] Ensure the compound is fully dissolved in the working solution. Precipitation can significantly lower the effective concentration.

    • Cellular Health and Channel Expression: Confirm the viability of your expression system (e.g., CHO or HEK293 cells). Low channel expression levels will result in small currents that may not be significantly enhanced by this compound.

    • Experimental Conditions: The activation of KCNQ channels is voltage-dependent. The effect of this compound is a hyperpolarizing shift of the voltage-dependence of activation.[1] Ensure your voltage protocols are appropriate to measure this shift.

    • Presence of Auxiliary Subunits: The stoichiometry of KCNQ1 and its auxiliary subunit KCNE1 can impact the sensitivity to activators.[2] While this compound is specific for KCNQ2/3, endogenous expression of other interacting proteins in your cell line could potentially modulate its effects.

Issue 2: High Variability in Experimental Results

  • Question: Our results with this compound are inconsistent across different experimental runs. What could be causing this variability?

  • Answer: High variability can often be traced to subtle inconsistencies in experimental protocols. Here are some areas to review:

    • Inconsistent Compound Concentration: Ensure accurate and consistent dilution of your this compound stock solution for each experiment. Problems with solubility can lead to variations in the final concentration.

    • Fluctuations in Recording Conditions: For electrophysiology experiments, maintain stable temperature, pH, and osmolarity of your recording solutions. Ion channel kinetics are sensitive to these parameters.

    • Cell Passage Number: Use cells within a consistent and low passage number range. Prolonged cell culture can lead to changes in gene expression, including the target channels.

Issue 3: Observing Off-Target Effects

  • Question: We are observing cellular effects that are not consistent with the known mechanism of KCNQ2/3 activation. Could this compound have off-target effects?

  • Answer: While this compound is designed to be a specific KCNQ2/3 activator, off-target effects are a possibility with any small molecule.[3]

    • Potential for Kinase Inhibition: Some targeted therapies have been shown to have off-target effects on kinases.[3][4] If your experimental model has signaling pathways sensitive to kinase inhibitors, you may observe unexpected phenotypes.

    • Interaction with Other Ion Channels: Although this compound does not shift the V1/2 of KCNQ4 or KCNQ5, interactions with other, unrelated ion channels at higher concentrations cannot be entirely ruled out without specific testing.[1]

    • Troubleshooting Steps:

      • Perform a dose-response curve to see if the unexpected effects are only present at high concentrations.

      • Use a KCNQ2/3 blocker, such as XE991, to see if the off-target effects are reversed. If they are not, this suggests a mechanism independent of KCNQ2/3.

      • Test the effect of this compound on a parental cell line that does not express KCNQ2/3 channels.

Frequently Asked Questions (FAQs)

  • Question: What is the mechanism of action for this compound?

  • Answer: this compound is a specific activator of KCNQ2/3 potassium channels.[1] It binds to the pore domain of the channel, causing a hyperpolarizing shift in the voltage-dependence of activation.[1][5] This means the channel is more likely to be open at more negative membrane potentials, leading to a hyperpolarizing influence on the cell membrane and a reduction in neuronal excitability.

  • Question: What is the recommended solvent and storage for this compound?

  • Answer: For in vitro studies, a stock solution can be prepared in DMSO. For in vivo experiments, a common vehicle is 10% DMSO and 90% corn oil.[1] Stock solutions should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]

  • Question: Is this compound selective for specific KCNQ channels?

  • Answer: Yes, this compound is a specific activator for KCNQ2 and KCNQ3 channels. It does not shift the half-maximal activation voltage (V1/2) of KCNQ4 or KCNQ5 channels.[1]

Data Presentation

Table 1: Potency of this compound on KCNQ2/3 Channels

ParameterValueReference
EC50190 nM[1]

Table 2: Comparison of this compound with Retigabine

FeatureThis compoundRetigabineReference
Potency>15 times more potentBaseline[6]
SelectivityMore selective for KCNQ2/3Less selective[6]

Experimental Protocols

1. Electrophysiological Recording of KCNQ2/3 Currents

  • Cell Preparation: Use a cell line (e.g., CHO or HEK293) stably expressing human KCNQ2 and KCNQ3 channels.

  • Recording Solutions:

    • External Solution (in mM): 135 NaCl, 5 KCl, 2.8 Sodium Acetate, 1 CaCl2, 1 MgCl2, 10 HEPES (pH 7.4).

    • Internal Solution (in mM): 135 KCl, 5 EGTA, 10 HEPES (pH 7.3).

  • Voltage Protocol for Activation Curves:

    • Hold the cell at a holding potential of -80 mV.

    • Apply a depolarizing step to +50 mV to fully activate the channels.

    • Then, apply a series of 1-second voltage steps from +50 mV down to -110 mV in 10 mV increments.

    • Follow with a final step to -120 mV to measure the tail currents.

    • The relative conductance at each voltage step can be determined from the amplitude of the tail currents.

  • Data Analysis: Plot the normalized tail current amplitudes against the preceding voltage step and fit with a Boltzmann function to determine the V1/2 of activation. Compare the V1/2 in the absence and presence of this compound.

2. Fluorescence-Based Thallium Flux Assay

This high-throughput assay measures the influx of thallium (Tl+), a surrogate for K+, through the KCNQ2/3 channels.

  • Cell Preparation: Plate CHO cells stably expressing KCNQ2/3 in a 384-well plate.

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™ or Thallos™).

  • Assay Protocol:

    • Establish a baseline fluorescence reading.

    • Add this compound at various concentrations and incubate.

    • Add a stimulus buffer containing Tl+.

    • Measure the change in fluorescence over time. An increase in fluorescence indicates Tl+ influx through the activated KCNQ2/3 channels.

  • Data Analysis: The rate of fluorescence increase is proportional to the channel activity. Plot the rate of fluorescence change against the concentration of this compound to determine the EC50.

Visualizations

RL648_81_Signaling_Pathway cluster_membrane Cell Membrane KCNQ2_3 KCNQ2/3 Channel (Closed State) KCNQ2_3_Open KCNQ2/3 Channel (Open State) KCNQ2_3->KCNQ2_3_Open Stabilizes open state K_out K+ Hyperpolarization Membrane Hyperpolarization KCNQ2_3_Open->Hyperpolarization Leads to K_in K+ K_out->K_in K+ Efflux K_in->K_out Increased K+ Efflux This compound This compound This compound->KCNQ2_3 Binds to pore domain Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

Caption: Mechanism of action of this compound on KCNQ2/3 channels.

Troubleshooting_Workflow Start Unexpected Result with this compound Check_Compound Verify Compound Integrity and Solubility Start->Check_Compound Check_Cells Assess Cell Health and Channel Expression Start->Check_Cells Check_Protocol Review Experimental Protocol Parameters Start->Check_Protocol Issue_Resolved Issue Resolved Check_Compound->Issue_Resolved Solubility/Integrity Issue Found Consider_Off_Target Consider Off-Target Effects Check_Compound->Consider_Off_Target No Issue Found Check_Cells->Issue_Resolved Cell Issue Identified Check_Cells->Consider_Off_Target No Issue Found Check_Protocol->Issue_Resolved Protocol Error Corrected Check_Protocol->Consider_Off_Target No Issue Found Dose_Response Perform Dose-Response Curve Consider_Off_Target->Dose_Response Use_Blocker Use KCNQ2/3 Blocker (e.g., XE991) Consider_Off_Target->Use_Blocker Parental_Cells Test on Parental Cell Line Consider_Off_Target->Parental_Cells Contact_Support Contact Technical Support Dose_Response->Contact_Support Use_Blocker->Contact_Support Parental_Cells->Contact_Support

Caption: Troubleshooting workflow for unexpected results.

References

Validation & Comparative

A Comparative Analysis of RL648_81 and Retigabine: Efficacy and Selectivity in Kv7 Channel Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy and selectivity of the novel Kv7 channel modulator RL648_81 against the clinically evaluated compound, retigabine. This analysis is supported by experimental data to inform future research and development in the field of neuronal excitability disorders.

This compound has emerged as a potent and selective activator of Kv7.2/3 channels, demonstrating significant advantages over the first-generation modulator, retigabine. While both compounds target voltage-gated potassium channels of the Kv7 family to reduce neuronal hyperexcitability, their distinct pharmacological profiles, particularly in terms of potency and subtype selectivity, have important implications for therapeutic potential and side-effect profiles. Retigabine, a pan-agonist of Kv7.2-7.5 channels, was clinically used as an anti-seizure medication but its use was limited by side effects, some of which may be attributed to its lack of selectivity.[1] In contrast, this compound was designed for enhanced potency and specificity for the neuronal Kv7.2/3 channels, which are critical regulators of neuronal firing.[2]

Efficacy and Potency: A Quantitative Comparison

Experimental data consistently demonstrates the superior potency of this compound in activating Kv7.2/3 channels. Electrophysiological studies have shown this compound to be over 15 times more potent than retigabine at these specific channel subtypes.[2] This heightened potency is reflected in its significantly lower half-maximal effective concentration (EC50).

CompoundTarget Channel(s)EC50Efficacy MetricReference(s)
This compound Kv7.2/3190 nMHalf-maximal activation voltage shift (ΔV1/2)[3][4]
Retigabine Kv7.2/31.9 µM - ~3 µMHalf-maximal activation voltage shift (ΔV1/2)[2][5][6]
Retigabine Kv7.45.2 µMHalf-maximal activation voltage shift (ΔV1/2)[6]
Retigabine Kv7.3 (homomeric)0.6 µMHalf-maximal activation voltage shift (ΔV1/2)[6]

Table 1: Comparative Potency of this compound and Retigabine on Kv7 Channels. The table highlights the significantly lower EC50 value of this compound for Kv7.2/3 channels compared to retigabine, indicating its higher potency.

Selectivity Profile: A Key Differentiator

A crucial distinction between the two modulators lies in their selectivity for different Kv7 channel subtypes. While retigabine activates a broad range of Kv7 channels (Kv7.2, Kv7.3, Kv7.4, and Kv7.5), this compound exhibits remarkable selectivity for the Kv7.2/3 heteromers.[2][7] This specificity is significant as Kv7.4 and Kv7.5 channels are also expressed in other tissues, such as smooth muscle, and their modulation by retigabine may contribute to off-target effects.[8]

CompoundKv7.1Kv7.2/3Kv7.4Kv7.5Reference(s)
This compound No effectPotent activatorNo shift in V1/2No shift in V1/2[2][4]
Retigabine No effectActivatorActivatorActivator[7][9]

Table 2: Selectivity Profiles of this compound and Retigabine across Kv7 Channel Subtypes. This table illustrates the focused activity of this compound on Kv7.2/3 channels, in contrast to the broader activity of retigabine.

Mechanism of Action: Modulation of Channel Gating

Both this compound and retigabine exert their effects by modulating the voltage-dependent gating of Kv7 channels. They cause a hyperpolarizing shift in the voltage-dependence of channel activation, meaning the channels are more likely to be open at the resting membrane potential of a neuron.[9][10] This stabilization of the open state increases the M-current, a potassium current that helps to suppress repetitive firing and reduce overall neuronal excitability.[7]

cluster_0 Neuronal Membrane cluster_1 Drug Action cluster_2 Cellular Effect Kv7_closed Kv7 Channel (Closed) Kv7_open Kv7 Channel (Open) Kv7_closed->Kv7_open Depolarization Kv7_open->Kv7_closed Hyperpolarization K_efflux Increased K+ Efflux (M-current) Kv7_open->K_efflux Modulator This compound or Retigabine Modulator->Kv7_closed Stabilizes Open State (Hyperpolarizing Shift) Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Figure 1: Signaling Pathway of Kv7 Channel Modulators. This diagram illustrates how this compound and retigabine promote the open state of Kv7 channels, leading to increased potassium efflux, membrane hyperpolarization, and ultimately, reduced neuronal excitability.

Experimental Protocols

The characterization of this compound and retigabine has primarily relied on two key experimental techniques: whole-cell patch-clamp electrophysiology and thallium flux assays.

Whole-Cell Patch-Clamp Electrophysiology

This "gold-standard" technique allows for the direct measurement of ion channel currents in living cells.[8]

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells are transiently or stably transfected with the cDNAs encoding the desired Kv7 channel subunits (e.g., Kv7.2 and Kv7.3).[11]

  • Electrode Preparation: Glass micropipettes with a resistance of 3-7 MΩ are filled with an intracellular solution (e.g., K-Gluconate based).[12][13]

  • Recording: A micropipette forms a high-resistance "giga-seal" with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential (voltage-clamp) and recording of the resulting currents.[12][13]

  • Data Acquisition: A series of voltage steps are applied to the cell to elicit channel opening, and the resulting potassium currents are recorded before and after the application of the test compound (this compound or retigabine) at various concentrations.[14]

  • Analysis: The current-voltage relationships are plotted to determine the voltage at which half of the channels are activated (V1/2). The shift in V1/2 in the presence of the compound is used to calculate the EC50 value.[5]

start Start cell_prep Prepare Transfected CHO or HEK293 Cells start->cell_prep pipette_prep Pull and Fill Glass Micropipette start->pipette_prep giga_seal Form Giga-Seal on Cell Membrane cell_prep->giga_seal pipette_prep->giga_seal whole_cell Rupture Membrane for Whole-Cell Configuration giga_seal->whole_cell voltage_clamp Apply Voltage-Clamp Protocol (Voltage Steps) whole_cell->voltage_clamp record_control Record Baseline K+ Currents voltage_clamp->record_control apply_compound Apply this compound or Retigabine record_control->apply_compound record_drug Record K+ Currents in Presence of Compound apply_compound->record_drug analysis Analyze Data: - I-V Relationship - ΔV1/2 - EC50 Calculation record_drug->analysis end End analysis->end start Start plate_cells Plate Kv7-Expressing Cells in Microplate start->plate_cells load_dye Load Cells with FluxOR™ Thallium-Sensitive Dye plate_cells->load_dye add_compound Add Test Compound (this compound or Retigabine) load_dye->add_compound incubate Incubate add_compound->incubate add_thallium Add Thallium-Containing Stimulus Buffer incubate->add_thallium read_fluorescence Measure Fluorescence Increase Over Time add_thallium->read_fluorescence analyze_data Analyze Data: - Dose-Response Curve - EC50 Calculation read_fluorescence->analyze_data end End analyze_data->end

References

A Head-to-Head Comparison of KCNQ Channel Openers: RL648_81, Retigabine, and ICA-069673

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the KCNQ channel opener RL648_81 with other notable alternatives, namely retigabine and ICA-069673. The information presented is supported by experimental data to assist researchers in selecting the most appropriate tool for their studies on neuronal excitability and related disorders.

Introduction to KCNQ Channels and Their Modulators

Voltage-gated potassium channels of the KCNQ family (Kv7) play a critical role in regulating neuronal excitability. The heteromeric KCNQ2/3 channels are the primary molecular correlate of the M-current, a subthreshold potassium current that stabilizes the membrane potential of neurons. Deficiencies in M-current function can lead to hyperexcitability and are implicated in various neurological and psychiatric disorders, including epilepsy and neuropathic pain. KCNQ channel openers enhance the activity of these channels, thereby reducing neuronal firing and offering a promising therapeutic strategy for these conditions.

This guide focuses on a comparative analysis of three key KCNQ openers:

  • This compound: A novel and potent KCNQ2/3-specific activator.

  • Retigabine (Ezogabine): The first-in-class KCNQ opener, formerly approved as an anticonvulsant.

  • ICA-069673: A selective KCNQ2/3 opener with a distinct mechanism of action.

Quantitative Comparison of Potency and Selectivity

The following table summarizes the key quantitative parameters of this compound, retigabine, and ICA-069673, providing a clear comparison of their potency and selectivity for KCNQ channels.

ParameterThis compoundRetigabineICA-069673
Target KCNQ2/3KCNQ2/3, KCNQ3/5KCNQ2/3
EC50 (KCNQ2/3) 190 nM[1]~1.6 - 1.9 µM[2][3]0.69 µM[4]
Potency vs. Retigabine >15 times more potent-~2.3 times more potent
Selectivity Specific for KCNQ2/3; does not shift V1/2 of KCNQ4 or KCNQ5[1]Activates KCNQ2, KCNQ3, KCNQ4, and KCNQ5[3][5]~20-fold selective for KCNQ2/3 over KCNQ3/5[4]
Voltage Shift (ΔV1/2) on KCNQ2/3 Robust hyperpolarizing shift[1]Approximately -33.1 mV at 10 µM[2]Induces a negative shift in the voltage-dependence of activation[6][7]

Mechanism of Action

The three compounds exhibit distinct mechanisms of action, which are crucial for understanding their pharmacological profiles.

This compound and Retigabine: Both this compound and its predecessor, retigabine, are believed to act by binding to a conserved tryptophan residue located in the S5 segment of the pore domain of KCNQ2, KCNQ3, KCNQ4, and KCNQ5 channels[8]. This interaction stabilizes the open conformation of the channel, leading to a hyperpolarizing shift in the voltage-dependence of activation. This means the channel is more likely to be open at more negative membrane potentials, thus increasing the hyperpolarizing M-current.

ICA-069673: In contrast, ICA-069673 is thought to interact with the voltage-sensing domain (VSD) of the KCNQ2 subunit[6]. By modulating the VSD, ICA-069673 influences the gating of the channel, leading to an increase in channel opening. This different binding site and mechanism may account for its distinct selectivity profile compared to retigabine.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed binding sites and downstream effects of the KCNQ openers on neuronal excitability.

KCNQ_Opener_Mechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular KCNQ_channel { KCNQ2/3 Channel |Voltage-Sensing Domain (VSD)|Pore Domain} Hyperpolarization Membrane Hyperpolarization KCNQ_channel->Hyperpolarization ↑ K+ Efflux This compound This compound This compound->KCNQ_channel:pore Binds to Pore Domain Retigabine Retigabine Retigabine->KCNQ_channel:pore Binds to Pore Domain ICA_069673 ICA-069673 ICA_069673->KCNQ_channel:vsd Binds to VSD ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability Leads to

Caption: Mechanism of action of different KCNQ openers.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is a representative method for characterizing the effects of KCNQ openers on KCNQ2/3 channels expressed in a heterologous system.

1. Cell Culture and Transfection:

  • Chinese Hamster Ovary (CHO) cells are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are plated on glass coverslips 24 hours before transfection.

  • Co-transfection of plasmids encoding human KCNQ2 and KCNQ3 subunits is performed using a suitable transfection reagent (e.g., Lipofectamine). A fluorescent reporter plasmid (e.g., GFP) is often co-transfected to identify successfully transfected cells.

  • Recordings are typically performed 24-48 hours post-transfection.

2. Electrophysiological Recording:

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na2-GTP (pH adjusted to 7.2 with KOH).

  • Recording Setup:

    • Whole-cell patch-clamp recordings are performed at room temperature using an amplifier (e.g., Axopatch 200B) and a digitizer (e.g., Digidata 1440A).

    • Borosilicate glass pipettes with a resistance of 2-5 MΩ are used.

  • Voltage Protocol:

    • Cells are held at a holding potential of -80 mV.

    • To elicit KCNQ currents, depolarizing voltage steps are applied (e.g., from -100 mV to +40 mV in 10 mV increments for 500 ms).

    • The effect of the compound is assessed by applying a specific voltage protocol before and after drug application (e.g., a step to -20 mV to measure current amplitude).

    • To determine the voltage-dependence of activation (V1/2), tail currents are measured at a fixed potential (e.g., -60 mV) after the depolarizing steps. The normalized tail current amplitude is plotted against the prepulse potential and fitted with a Boltzmann function.

Experimental Workflow for Compound Evaluation

The following diagram outlines a typical workflow for the screening and characterization of novel KCNQ openers.

Experimental_Workflow cluster_screening High-Throughput Screening cluster_electrophysiology Electrophysiological Characterization cluster_invivo In Vivo Validation HTS Thallium Flux Assay (e.g., FluxOR™) Primary_Hits Primary Hits HTS->Primary_Hits Patch_Clamp Whole-Cell Patch-Clamp (CHO cells expressing KCNQ subtypes) Primary_Hits->Patch_Clamp Potency Determine EC50 Patch_Clamp->Potency Selectivity Test against different KCNQ subtypes Patch_Clamp->Selectivity Mechanism Determine ΔV1/2 Patch_Clamp->Mechanism Seizure_Models Animal Models of Seizure (e.g., MES, PTZ) Mechanism->Seizure_Models Efficacy Assess Anticonvulsant Efficacy Seizure_Models->Efficacy

References

A Comparative Analysis of KCNQ2/3 Channel Activators: RL648_81 versus Compound 60

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and pharmacological profiles of two analogue compounds, RL648_81 and compound 60, both potent activators of the KCNQ2/3 (Kv7.2/Kv7.3) voltage-gated potassium channels. These channels are critical regulators of neuronal excitability, making them key targets for the treatment of neurological disorders such as epilepsy. This document synthesizes available experimental data to offer an objective assessment of their relative performance.

Overview of Compounds

Both this compound and compound 60 are analogues of the first-in-class KCNQ channel opener, retigabine. They have been developed to improve upon the therapeutic profile of retigabine, aiming for enhanced potency, selectivity, and metabolic stability.[1][2] The primary mechanism of action for these compounds involves the positive modulation of KCNQ2/3 channels, leading to a hyperpolarizing shift in the voltage-dependence of channel activation.[3][4][5][6] This action stabilizes the open state of the channel, thereby suppressing neuronal hyperexcitability.

Quantitative Efficacy Comparison

The following tables summarize the key efficacy parameters of this compound and compound 60 based on whole-cell patch-clamp electrophysiology assays on CHO cells expressing KCNQ2/Kv7.3 channels.[1][7]

Table 1: Electrophysiological Efficacy on KCNQ2/Kv7.3 Channels

ParameterThis compound (RL-81)Compound 60Retigabine (Reference)
ΔV1/2 EC50 (µM) 0.24 ± 0.060.15 ± 0.032.5 ± 1.8
Maximal Current Density (Idrug/Icontrol) ~2.5> 4.0~2.5
Potency vs. Retigabine ~10-fold higher~17-fold higher-

Data sourced from Musella et al., 2022.[1][7]

Table 2: Anticonvulsant Activity in Mice (Maximal Electroshock Seizure Test)

CompoundDose (mg/kg)Protection from Seizures (%)
Compound 60 10100
Retigabine 1060

Data sourced from Musella et al., 2022.[2]

In Vitro and In Vivo Pharmacological Profile

Beyond direct efficacy, the overall therapeutic potential of a compound is determined by its broader pharmacological properties.

Table 3: Comparative Pharmacological Profile

PropertyThis compound (RL-81)Compound 60Key Findings
Photostability Not explicitly stated, but analogues in the same series showed photodegradation.More photostable than retigabine; does not form dimers.[1]Compound 60 offers a significant advantage in chemical stability.
Metabolic Stability Not explicitly stated.Lower Phase I and Phase II turnover metabolism compared to other analogues.[1]Suggests a more favorable metabolic profile for compound 60.
Brain/Plasma Ratio Not explicitly stated.Higher than retigabine.[2]Indicates better brain penetration for compound 60.
Elimination Half-life Not explicitly stated.Longer than retigabine.[2]Suggests a longer duration of action for compound 60.

Mechanism of Action and Signaling Pathway

This compound and compound 60 act by binding to a hydrophobic pocket in the pore domain of the KCNQ2/3 channel. This binding is facilitated by a key tryptophan residue (W236 in KCNQ2) and stabilizes the open conformation of the channel.[4][7][8] The resulting increase in potassium efflux leads to hyperpolarization of the neuronal membrane, making it more difficult for action potentials to be generated and thereby reducing neuronal excitability.

KCNQ_Activation_Pathway cluster_membrane Neuronal Membrane KCNQ_closed KCNQ2/3 Channel (Closed State) KCNQ_open KCNQ2/3 Channel (Open State) KCNQ_closed->KCNQ_open Activation (Depolarization) K_ion K+ ions KCNQ_open->K_ion K+ Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Increases positive charge outside Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Leads to Drug This compound or Compound 60 Drug->KCNQ_closed

Caption: KCNQ2/3 channel activation pathway and the modulatory effect of this compound and compound 60.

Experimental Protocols

A summary of the key experimental methodologies used to generate the comparative data is provided below.

Whole-Cell Patch-Clamp Electrophysiology
  • Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing human KCNQ2 and Kv7.3 channels.

  • Recording Technique: Whole-cell voltage-clamp recordings were performed to measure macroscopic K+ currents.

  • Voltage Protocol: Cells were held at a holding potential of -80 mV. Currents were elicited by depolarizing voltage steps.

  • Data Analysis: Dose-response curves were generated to determine the EC50 for the shift in the half-maximal activation voltage (ΔV1/2). The maximal effect on current density was calculated as the ratio of the current in the presence of the drug to the control current (Idrug/Icontrol).

Patch_Clamp_Workflow arrow arrow start CHO cells expressing KCNQ2/Kv7.3 channels patch Establish whole-cell patch-clamp configuration start->patch hold Hold cell at -80 mV patch->hold depolarize Apply depolarizing voltage steps hold->depolarize record_control Record control K+ currents depolarize->record_control apply_drug Apply test compound (this compound or Compound 60) record_control->apply_drug record_drug Record K+ currents in presence of drug apply_drug->record_drug analyze Analyze data: - Calculate ΔV1/2 - Determine EC50 - Measure I-drug/I-control record_drug->analyze end Comparative efficacy determined analyze->end

Caption: Workflow for whole-cell patch-clamp electrophysiology experiments.

Maximal Electroshock (MES) Seizure Model in Mice
  • Animal Model: Male CD-1 mice.

  • Drug Administration: Test compounds (compound 60 or retigabine) were administered intraperitoneally (i.p.).

  • Seizure Induction: A maximal electroshock (e.g., 50 mA, 0.2 s duration) was delivered via corneal electrodes.

  • Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure was recorded as the measure of anticonvulsant activity.

Conclusion

The available data indicates that while both this compound and compound 60 are potent KCNQ2/3 channel activators that significantly outperform the parent compound retigabine, compound 60 demonstrates a superior profile in several key areas.

Specifically, compound 60 exhibits:

  • Higher Potency: A lower EC50 for KCNQ2/3 channel activation.

  • Greater Efficacy: A more substantial increase in maximal current density.

  • Superior Anticonvulsant Activity: More effective seizure protection in an in vivo model.

  • Improved Physicochemical and Pharmacokinetic Properties: Enhanced chemical stability, a more favorable metabolic profile, better brain penetration, and a longer elimination half-life.

These findings collectively suggest that compound 60 represents a more promising lead candidate for the development of novel therapies for neurological disorders driven by neuronal hyperexcitability. Further investigation into its long-term safety and efficacy in more complex disease models is warranted.

References

Independent Verification of RL648_81's Potency (EC50): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of RL648_81, a specific activator of KCNQ2/3 potassium channels, with other known activators. The central nervous system expresses KCNQ2/3 channels, which are crucial in controlling neuronal excitability. Their activation is a key therapeutic strategy for neurological disorders arising from neuronal hyperexcitability, such as epilepsy. This compound has been identified as a potent and selective activator of these channels. This document presents a compilation of publicly available data on the half-maximal effective concentration (EC50) of this compound and compares it with alternative KCNQ2/3 activators. Detailed experimental methodologies for determining EC50 are also provided to facilitate independent verification and further research.

Potency Comparison of KCNQ2/3 Channel Activators

The following table summarizes the EC50 values of this compound and other notable KCNQ2/3 channel activators. Lower EC50 values are indicative of higher potency.

CompoundTargetEC50 (nM)Notes
This compound KCNQ2/3 190 A specific and highly potent activator.[1][2]
RetigabineKCNQ2/3/4/51600 - 6500A well-characterized but less potent and selective activator.[3][4][5]
SF0034KCNQ2/31300An analog of retigabine with improved potency.[4]
ICA-27243KCNQ2/3400A selective activator with a distinct binding site from retigabine.[6]
ZG1732KCNQ21040A novel activator identified through high-throughput screening.[7][8]
ZG2083KCNQ21370Another novel activator from high-throughput screening efforts.[7][8]

Experimental Protocols for EC50 Determination

The potency of KCNQ2/3 activators is typically determined using electrophysiological or fluorescence-based assays on cell lines stably expressing the KCNQ2 and KCNQ3 subunits.

Electrophysiological Determination of EC50 (Whole-Cell Patch-Clamp)

This method directly measures the ion current through the KCNQ2/3 channels in response to the compound.

Cell Culture and Transfection:

  • HEK293 or CHO cells are cultured under standard conditions.

  • Cells are transiently or stably transfected with plasmids encoding for human KCNQ2 and KCNQ3.

Electrophysiological Recording:

  • Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.

  • The extracellular solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

  • The intracellular (pipette) solution contains (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, and 2 ATP, adjusted to pH 7.3.

  • Cells are held at a membrane potential of -80 mV.

  • KCNQ2/3 currents are elicited by a series of depolarizing voltage steps.

  • The compound of interest is applied at various concentrations to the extracellular solution.

Data Analysis:

  • The increase in current amplitude at a specific voltage is measured for each compound concentration.

  • The data is normalized to the maximal response and fitted to a Hill equation to determine the EC50 value.[4]

Fluorescence-Based EC50 Determination (Thallium Flux Assay)

This high-throughput method measures the influx of thallium ions (a surrogate for potassium ions) through the channels using a thallium-sensitive fluorescent dye.

Cell Preparation:

  • CHO cells stably expressing KCNQ2/3 are plated in 384-well plates.

  • Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™).

Assay Procedure:

  • A baseline fluorescence is measured.

  • The test compound is added at various concentrations.

  • A stimulus solution containing thallium is added to initiate ion flux.

  • The change in fluorescence, corresponding to thallium influx, is measured over time.

Data Analysis:

  • The increase in fluorescence signal is plotted against the compound concentration.

  • The data is fitted to a dose-response curve to calculate the EC50.[7][8][9]

Visualizing Experimental and Signaling Pathways

To aid in the understanding of the experimental workflow and the underlying biological mechanism, the following diagrams are provided.

experimental_workflow cluster_cell_prep Cell Preparation cluster_assay EC50 Determination cluster_ep Electrophysiology cluster_fluorescence Fluorescence Assay cluster_data_analysis Data Analysis culture Cell Culture (HEK293 or CHO) transfection Transfection with KCNQ2/3 Plasmids culture->transfection patch_clamp Whole-Cell Patch-Clamp transfection->patch_clamp dye_loading Load Thallium- Sensitive Dye transfection->dye_loading voltage_protocol Apply Voltage Protocol patch_clamp->voltage_protocol dose_response Generate Dose- Response Curve voltage_protocol->dose_response thallium_flux Induce Thallium Flux dye_loading->thallium_flux thallium_flux->dose_response ec50_calc Calculate EC50 dose_response->ec50_calc

Caption: Workflow for EC50 determination of KCNQ2/3 activators.

signaling_pathway cluster_membrane Cell Membrane cluster_drugs Activator Binding Sites KCNQ2_3 KCNQ2/3 Channel (Closed State) KCNQ2_3_open KCNQ2/3 Channel (Open State) VSD Voltage-Sensor Domain (VSD) Pore Pore Domain VSD->Pore opens K_efflux K+ Efflux (Neuronal Hyperpolarization) Pore->K_efflux facilitates KCNQ2_3_open->K_efflux Retigabine Retigabine Retigabine->Pore binds to ICA_27243 ICA-27243 ICA_27243->VSD binds to This compound This compound This compound->Pore likely binds to (Retigabine analog) Depolarization Membrane Depolarization Depolarization->VSD activates

Caption: KCNQ2/3 channel activation and drug interaction sites.

References

Replicating Published Findings on RL648_81's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of RL648_81, a potent KCNQ2/3 potassium channel activator, with other relevant compounds. The information presented is based on published experimental data to facilitate the replication and extension of these findings.

This compound: A Potent and Selective KCNQ2/3 Activator

This compound has emerged as a significant advancement in the development of KCNQ channel openers, demonstrating higher potency and greater selectivity for the KCNQ2/3 subtype compared to its predecessor, retigabine.[1] KCNQ2/3 channels are crucial regulators of neuronal excitability, and their activation is a key therapeutic strategy for neurological disorders characterized by hyperexcitability, such as epilepsy.[2][3]

This compound is reported to have an EC50 of 190 nM for KCNQ2/3 channels.[4] It robustly shifts the voltage-dependence of KCNQ2/3 channel activation towards more hyperpolarized potentials, effectively increasing the open probability of the channel at resting membrane potentials.[4] Notably, this compound shows minimal effect on KCNQ4 and KCNQ5 channels, highlighting its subtype selectivity.[4]

Comparative Performance of KCNQ Channel Activators

To provide a clear perspective on the advancement that this compound represents, the following table summarizes its performance in comparison to retigabine and other notable KCNQ channel activators.

CompoundTarget(s)EC50 (KCNQ2/3)Selectivity ProfileReference(s)
This compound KCNQ2/3 190 nM Selective for KCNQ2/3 over KCNQ4 and KCNQ5 [1][4]
RetigabineKCNQ2/3/4/5~1.6 - 2.9 µMNon-selective KCNQ activator[5][6]
SF0034KCNQ2/3More potent than retigabineSelective for KCNQ2/3 over KCNQ4 and KCNQ5[7]
ICA-27243KCNQ2/3~0.4 µMSelective for KCNQ2/3[2]
ML213KCNQ2/4230 nM (KCNQ2)Selective for KCNQ2 and KCNQ4 over KCNQ1, KCNQ3, and KCNQ5[8]

Signaling Pathway of KCNQ2/3 Activation and Neuronal Inhibition

The activation of KCNQ2/3 channels by compounds like this compound plays a direct role in dampening neuronal excitability. The following diagram illustrates the signaling pathway.

KCNQ2_3_Signaling_Pathway cluster_0 Upstream Regulation cluster_1 KCNQ2/3 Channel Modulation cluster_2 Downstream Effects GPCRs GPCRs PIP2_Hydrolysis PIP2 Hydrolysis GPCRs->PIP2_Hydrolysis Gq/11 activation PIP2 PIP2 PIP2_Hydrolysis->PIP2 Depletes KCNQ2_3 KCNQ2/3 Channel PIP2->KCNQ2_3 Required for channel activity K_Efflux K+ Efflux KCNQ2_3->K_Efflux This compound This compound This compound->KCNQ2_3 Activates Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition

Caption: KCNQ2/3 signaling pathway and modulation by this compound.

Experimental Protocols

To facilitate the replication of the findings on this compound, the following is a summary of the likely experimental methodology for electrophysiological recordings, based on the primary literature.

Cell Culture and Transfection:

  • Chinese Hamster Ovary (CHO) cells are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.

  • Cells are transiently transfected with plasmids encoding human KCNQ2 and KCNQ3 subunits using a lipid-based transfection reagent. A marker gene, such as green fluorescent protein (GFP), is often co-transfected to identify successfully transfected cells.

Electrophysiology:

  • Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.

  • The external solution typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

  • The internal pipette solution typically contains (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 10 EGTA, and 2 Mg-ATP, with the pH adjusted to 7.2.

  • Voltage-clamp protocols are used to elicit KCNQ2/3 currents. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -80 mV) and then applying depolarizing voltage steps to a range of potentials (e.g., -100 mV to +40 mV).

  • This compound and other compounds are dissolved in DMSO to create stock solutions and then diluted to the final desired concentration in the external solution. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid off-target effects.

  • The effect of the compound is measured by comparing the current amplitude and voltage-dependence of activation before and after drug application.

Data Analysis:

  • Current-voltage (I-V) relationships are plotted to determine the effect of the compound on the channel's voltage-dependent activation.

  • The voltage at which half-maximal activation occurs (V1/2) is determined by fitting the conductance-voltage relationship with a Boltzmann function.

  • Concentration-response curves are generated by applying a range of compound concentrations and measuring the resulting shift in V1/2 or increase in current amplitude. The EC50 is then calculated from these curves.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the potency and selectivity of a KCNQ channel activator like this compound.

Experimental_Workflow Cell_Culture Cell Culture (e.g., CHO cells) Transfection Transfection with KCNQ2/3 plasmids Cell_Culture->Transfection Patch_Clamp Whole-Cell Patch-Clamp Recording Transfection->Patch_Clamp Drug_Application Application of This compound / Comparator Patch_Clamp->Drug_Application Data_Acquisition Data Acquisition (Currents, Voltages) Drug_Application->Data_Acquisition Data_Analysis Data Analysis (I-V curves, EC50) Data_Acquisition->Data_Analysis Results Potency & Selectivity Determination Data_Analysis->Results

Caption: Workflow for electrophysiological evaluation of KCNQ activators.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling RL648_81

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for RL648_81 is not publicly available. The following guidance is based on best practices for handling potent, novel research compounds with unknown toxicological properties. A thorough risk assessment should be conducted by qualified personnel before handling this substance.

Researchers, scientists, and drug development professionals must prioritize safety when handling novel compounds like this compound. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory operations.

Hazard Assessment

Given the lack of specific toxicity data, this compound should be treated as a potentially hazardous substance. A risk assessment is the first step in ensuring safe handling.[1][2][3] This involves evaluating the potential hazards and determining the necessary safety precautions. All laboratory personnel should be trained on the potential risks and the procedures outlined in the laboratory's Chemical Hygiene Plan before working with this compound.[4]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial for minimizing exposure to potentially hazardous research compounds.[5][6] The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving/Unpacking Safety glasses with side shields[7][8]Disposable nitrile gloves[7]Lab coat[5]Not generally required
Weighing (Solid) Safety glasses with side shields[7][8]Double-gloving with disposable nitrile gloves[5]Lab coat[5]Work within a chemical fume hood or ventilated balance enclosure[9][10]
Preparing Solutions Chemical splash goggles[6]Disposable nitrile gloves (consider thicker, chemical-resistant gloves for larger volumes or prolonged handling)[8]Lab coat[5]Work within a chemical fume hood[10]
Conducting Experiments Chemical splash goggles[6]Disposable nitrile gloves[7]Lab coat[5]Work within a chemical fume hood if aerosols or vapors may be generated[11]
Spill Cleanup Chemical splash goggles and face shield[6]Heavy-duty, chemical-resistant glovesChemical-resistant apron or coverallsAppropriate respirator based on the scale and nature of the spill
Waste Disposal Chemical splash goggles[6]Disposable nitrile or chemical-resistant glovesLab coat[5]Work in a well-ventilated area or fume hood

Experimental Protocols: Safe Handling Procedures

1. Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.[12]

  • Store this compound in a clearly labeled, sealed container in a designated, well-ventilated, and secure location.[13]

  • Follow the manufacturer's recommendations for storage temperature.

  • Maintain an accurate inventory of the compound.

2. Weighing the Solid Compound:

  • Always handle the solid form of this compound within a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation.[9][10]

  • Use dedicated spatulas and weighing papers.

  • Clean the balance and surrounding area thoroughly after each use.

  • If weighing outside of a fume hood is unavoidable, wear appropriate respiratory protection, such as an N95 respirator.[5]

3. Preparing Stock Solutions:

  • All solution preparations should be performed in a chemical fume hood.[10]

  • Use a properly calibrated pipette to transfer solvents.

  • Add the solvent to the solid compound slowly to avoid splashing.

  • Ensure the container is securely capped and labeled with the compound name, concentration, solvent, and date of preparation.[10]

4. Spill and Emergency Procedures:

  • In the event of a spill, evacuate the immediate area and alert your supervisor.

  • For small spills, trained personnel wearing appropriate PPE can use a chemical spill kit to absorb and neutralize the material.

  • For larger spills, evacuate the laboratory and contact your institution's environmental health and safety (EHS) department.

  • In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • In case of eye contact, immediately flush the eyes with an eyewash station for at least 15 minutes and seek medical attention.

Disposal Plan

All waste materials contaminated with this compound, including empty containers, used gloves, and weighing papers, must be disposed of as hazardous chemical waste.[14]

  • Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.[15][16]

  • Do not mix chemical waste streams unless instructed to do so by your EHS department.[16]

  • Follow all institutional, local, and national regulations for hazardous waste disposal.[14][17]

Risk Assessment and PPE Selection Workflow

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Identify Task (e.g., Weighing, Solution Prep) AssessHazard Assess Potential Hazards - Inhalation (powder) - Dermal Contact - Eye Splash Start->AssessHazard RespProtection Respiratory Protection (Fume Hood / Enclosure) AssessHazard->RespProtection Powder/Volatile? BodyProtection Body Protection (Lab Coat) AssessHazard->BodyProtection HandProtection Hand Protection (Nitrile Gloves, Double-Glove) AssessHazard->HandProtection EyeProtection Eye Protection (Goggles / Safety Glasses) AssessHazard->EyeProtection PerformTask Perform Task Safely RespProtection->PerformTask BodyProtection->PerformTask HandProtection->PerformTask EyeProtection->PerformTask Emergency Emergency Procedure (Spill / Exposure) PerformTask->Emergency If Incident Occurs

Caption: Risk assessment workflow for selecting appropriate PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
RL648_81
Reactant of Route 2
RL648_81

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.